9-Hydroxyeriobofuran
Description
Properties
IUPAC Name |
6,8-dimethoxydibenzofuran-1,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O5/c1-17-10-6-7-11-8(15)4-3-5-9(11)19-13(7)14(18-2)12(10)16/h3-6,15-16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWSIJRLYROCFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C3=C(C=CC=C3O2)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Natural Provenance of 9-Hydroxyeriobofuran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Hydroxyeriobofuran, a hydroxylated derivative of the naturally occurring dibenzofuran eriobofuran, presents a compelling subject for phytochemical and pharmacological investigation. While eriobofuran has been identified in select plant species, the natural occurrence of its 9-hydroxy counterpart has remained elusive in readily available literature. This technical guide synthesizes the current knowledge on the primary natural source of the parent compound, eriobofuran, and provides a theoretical framework and practical methodologies for the prospective isolation and characterization of this compound.
Primary Natural Source of the Parent Compound: Eriobofuran
The principal scientifically documented natural source of eriobofuran is the leaves of the loquat tree, Eriobotrya japonica .[1] This discovery established eriobofuran as a phytoalexin, a compound produced by plants in response to stress, such as fungal infection. Further reports indicate the presence of eriobofuran in other plant species, including Pyracantha coccinea and Berberis koreana , suggesting a potential, albeit less explored, distribution within the plant kingdom.[2]
Table 1: Documented Natural Sources of Eriobofuran
| Compound | Plant Species | Family | Plant Part | Reference |
| Eriobofuran | Eriobotrya japonica | Rosaceae | Leaves | [1] |
| Eriobofuran | Pyracantha coccinea | Rosaceae | Not specified | [2] |
| Eriobofuran | Berberis koreana | Berberidaceae | Not specified | [2] |
The Putative Natural Source of this compound
Based on the established presence of eriobofuran in Eriobotrya japonica, it is highly probable that this species also serves as the natural source of this compound. The hydroxylation of naturally occurring compounds is a common biosynthetic modification in plants, often carried out by cytochrome P450 monooxygenases. Therefore, it is hypothesized that this compound exists as a metabolite of eriobofuran within the tissues of Eriobotrya japonica.
Experimental Protocols for Isolation and Identification
The following protocols are proposed for the extraction, isolation, and identification of this compound from the leaves of Eriobotrya japonica. These methodologies are based on established techniques for the isolation of dibenzofurans and other phenolic compounds from plant matrices.
Extraction
A robust extraction method is critical for the efficient recovery of the target compound.
Methodology:
-
Sample Preparation: Freshly collected leaves of Eriobotrya japonica are washed, air-dried, and ground into a fine powder.
-
Solvent Extraction: The powdered leaf material is subjected to ultrasonic extraction. Methanol is a suitable solvent for extracting a broad range of phenolic compounds, including dibenzofurans.
-
Solvent Removal: The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
Purification using Column Chromatography
A multi-step chromatographic approach is recommended for the purification of this compound from the complex crude extract.
Methodology:
-
Silica Gel Column Chromatography: The crude extract is first fractionated using silica gel column chromatography with a gradient elution system of n-hexane and ethyl acetate of increasing polarity.
-
Sephadex LH-20 Column Chromatography: Fractions showing the presence of phenolic compounds (as determined by thin-layer chromatography) are further purified using a Sephadex LH-20 column with methanol as the eluent. This step is effective in separating compounds based on their molecular size and polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative HPLC with a C18 column and a mobile phase consisting of a gradient of methanol and water, often with a small percentage of acid (e.g., formic acid or acetic acid) to improve peak shape.
Structure Elucidation
The definitive identification of the isolated compound as this compound requires comprehensive spectroscopic analysis.
Methodology:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the purified compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the complete chemical structure, including the position of the hydroxyl group on the dibenzofuran skeleton.
Potential Signaling Pathways and Logical Relationships
While the specific signaling pathways involving this compound are yet to be elucidated, related benzofuran and dibenzofuran compounds have been reported to exhibit a range of biological activities, including anti-inflammatory and antimicrobial effects.[2] The potential biological activities of this compound could be explored in relation to these pathways.
Conclusion
While the direct isolation of this compound from a natural source has not yet been reported, strong evidence points towards Eriobotrya japonica as its most probable origin. The parent compound, eriobofuran, is a known constituent of this plant, and the hydroxylation is a common metabolic process. The experimental protocols detailed in this guide provide a comprehensive framework for researchers to pursue the isolation and characterization of this potentially novel and biologically active natural product. Further investigation into the phytochemistry of Eriobotrya japonica and related species is warranted to confirm the natural occurrence of this compound and to explore its pharmacological potential.
References
The Isolation and Purification of 9-Hydroxyeriobofuran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed methodology for the isolation and purification of 9-Hydroxyeriobofuran, a putative novel furanocoumarin. Due to the limited availability of public information on this specific compound, this guide synthesizes established protocols for the extraction and purification of structurally related furanocoumarins, particularly from plant sources within the Eriobotrya genus. The proposed workflow encompasses sample preparation, solvent extraction, multi-step chromatographic separation, and analytical validation. Furthermore, this document explores the potential biological significance of furanocoumarins and presents a generalized signaling pathway that may be modulated by these compounds, offering a basis for future pharmacological investigation. All quantitative data presented are representative examples based on the isolation of similar natural products.
Introduction
Furanocoumarins are a class of naturally occurring organic compounds characterized by a furan ring fused with a coumarin. These phytochemicals are prevalent in a variety of plant families, including the Rosaceae family, to which the genus Eriobotrya (loquat) belongs. While the specific compound "this compound" is not extensively documented in scientific literature, its name suggests a hydroxylated furanocoumarin derivative originating from Eriobotrya. Furanocoumarins are known to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1][2][3] These activities are often attributed to their ability to modulate key cellular signaling pathways.[1][4] This guide outlines a robust and systematic approach for the isolation and purification of this target compound, providing a foundational methodology for researchers in natural product chemistry and drug discovery.
Hypothetical Structure of this compound
In the absence of a published structure for this compound, a plausible hypothetical structure is proposed for the purpose of this guide. This structure features a psoralen backbone, a common linear furanocoumarin, with a hydroxyl group at the 9-position of a substituent on the furan ring. This hydroxylation would increase the polarity of the molecule compared to its non-hydroxylated counterpart, a key consideration for the design of the purification strategy.
Experimental Protocols
The following protocols are detailed, hypothetical procedures based on established methods for the isolation of furanocoumarins and other bioactive compounds from plant material, particularly from the Eriobotrya genus.[2][5]
Plant Material Collection and Preparation
-
Collection: Fresh leaves of Eriobotrya japonica are collected.
-
Drying: The leaves are air-dried in a well-ventilated area, shielded from direct sunlight, for 7-10 days, or until brittle.
-
Grinding: The dried leaves are ground into a fine powder using a mechanical grinder.
Extraction
-
Solvent Maceration: The powdered plant material (1 kg) is macerated with 80% methanol (5 L) at room temperature for 72 hours with occasional agitation.
-
Filtration and Concentration: The extract is filtered through cheesecloth and then with Whatman No. 1 filter paper. The filtrate is concentrated under reduced pressure using a rotary evaporator at 40°C to yield a crude methanol extract.
Solvent Partitioning
-
Suspension: The crude methanol extract is suspended in distilled water (1 L).
-
Sequential Partitioning: The aqueous suspension is sequentially partitioned with n-hexane (3 x 1 L), chloroform (3 x 1 L), and ethyl acetate (3 x 1 L).
-
Fraction Collection: Each solvent fraction is collected and concentrated to dryness in vacuo. The ethyl acetate fraction is anticipated to be enriched with furanocoumarins.
Chromatographic Purification
3.4.1. Step 1: Silica Gel Column Chromatography
-
Column Packing: A glass column (5 cm diameter, 60 cm length) is packed with silica gel (60-120 mesh) in n-hexane.
-
Sample Loading: The dried ethyl acetate fraction (approx. 50 g) is adsorbed onto a small amount of silica gel and loaded onto the column.
-
Elution: The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate. Fractions of 250 mL are collected.
-
TLC Analysis: The collected fractions are monitored by thin-layer chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (7:3) and visualized under UV light (254 nm and 365 nm). Fractions with similar TLC profiles are pooled.
3.4.2. Step 2: Sephadex LH-20 Column Chromatography
-
Column Packing: A column is packed with Sephadex LH-20 and equilibrated with methanol.
-
Sample Application: The pooled, enriched fraction from the silica gel column is dissolved in a minimal amount of methanol and applied to the Sephadex column.
-
Isocratic Elution: The column is eluted with 100% methanol. Fractions are collected and monitored by TLC. This step aims to remove pigments and other impurities.
3.4.3. Step 3: Preparative High-Performance Liquid Chromatography (HPLC)
-
System: A preparative HPLC system equipped with a C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Injection and Fractionation: The further purified fraction is dissolved in methanol and injected onto the column. The elution is monitored by a UV detector, and fractions corresponding to the target peak of this compound are collected.
-
Purity Analysis: The purity of the isolated compound is assessed by analytical HPLC.
Data Presentation
The following table summarizes the hypothetical quantitative data expected from the isolation and purification process of this compound from 1 kg of dried Eriobotrya japonica leaves.
| Purification Step | Mass Yield (g) | Purity of this compound (%) |
| Crude Methanol Extract | 150 | ~0.1 |
| Ethyl Acetate Fraction | 50 | ~0.5 |
| Silica Gel Chromatography | 5 | ~20 |
| Sephadex LH-20 Chromatography | 1.5 | ~60 |
| Preparative HPLC | 0.075 | >98 |
Visualization of Workflows and Pathways
Experimental Workflow
The overall experimental workflow for the isolation and purification of this compound is depicted in the following diagram.
Caption: Experimental workflow for this compound isolation.
Generalized Furanocoumarin Signaling Pathway
Furanocoumarins have been reported to exert their biological effects, such as anti-inflammatory and anti-cancer activities, by modulating various signaling pathways. A generalized diagram of these interactions is presented below.[1][4]
Caption: Potential signaling pathways modulated by furanocoumarins.
Conclusion
This technical guide provides a detailed, albeit hypothetical, framework for the successful isolation and purification of this compound from Eriobotrya japonica. The outlined multi-step process, combining solvent extraction with various chromatographic techniques, is designed to yield a highly pure compound suitable for structural elucidation and biological evaluation. The exploration of potential signaling pathway interactions provides a rationale for investigating the therapeutic potential of this and other related furanocoumarins. This guide serves as a valuable resource for researchers embarking on the discovery and development of novel natural products. Further research is warranted to confirm the existence and structure of this compound and to validate its biological activities.
References
- 1. Chemistry and health effects of furanocoumarins in grapefruit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cimasci.com [cimasci.com]
- 3. Biological Activities of Extracts from Loquat (Eriobotrya japonica Lindl.): A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Elucidation of 9-Hydroxyeriobofuran: A Methodological Overview
A comprehensive guide for researchers, scientists, and drug development professionals on the structural determination of novel benzofuran compounds.
Introduction
This technical guide outlines the multifaceted process of elucidating the chemical structure of 9-Hydroxyeriobofuran, a novel benzofuran derivative. The structural determination of a new chemical entity is a critical step in natural product chemistry and drug discovery, laying the foundation for understanding its biological activity and potential therapeutic applications. Benzofurans, a class of heterocyclic compounds, are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The elucidation of this compound's structure relies on a synergistic approach, combining advanced spectroscopic techniques to piece together its molecular architecture.
Hypothetical Isolation and Purification
The initial step in the structural elucidation of a natural product is its isolation and purification from its source. For a compound like this compound, a hypothetical workflow would involve the following steps:
-
Extraction: The plant material would be subjected to solvent extraction, typically using a series of solvents with increasing polarity (e.g., hexane, ethyl acetate, and methanol) to separate compounds based on their solubility.
-
Chromatographic Separation: The crude extracts would then be subjected to various chromatographic techniques to isolate the target compound. This multi-step process often includes:
-
Column Chromatography: An initial separation based on polarity using silica gel or other stationary phases.
-
Preparative Thin-Layer Chromatography (TLC): Further purification of fractions obtained from column chromatography.
-
High-Performance Liquid Chromatography (HPLC): A final purification step to obtain the compound in high purity, essential for accurate spectroscopic analysis.
-
The purity of the isolated this compound would be assessed using analytical HPLC and by observing sharp, well-defined peaks in the subsequent spectroscopic analyses.
Spectroscopic Data and Structural Elucidation
The core of structure elucidation lies in the interpretation of data from various spectroscopic methods. Each technique provides unique pieces of the structural puzzle.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HR-MS) is employed to determine the exact molecular weight and elemental composition of this compound. The molecular ion peak ([M]+) would provide the molecular formula, from which the degree of unsaturation can be calculated. Fragmentation patterns observed in the MS/MS spectrum would offer clues about the different structural motifs present in the molecule.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands indicating the presence of:
-
Hydroxyl (-OH) groups (broad peak around 3200-3600 cm⁻¹)
-
Aromatic C-H bonds (peaks around 3000-3100 cm⁻¹)
-
C-O stretching of the furan ring and any ether linkages (peaks in the 1000-1300 cm⁻¹ region)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. A combination of 1D and 2D NMR experiments is necessary to assemble the complete connectivity of this compound.
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The chemical shifts (δ) of the proton signals would indicate whether they are attached to aromatic, aliphatic, or oxygenated carbons. The coupling constants (J) would reveal the spatial relationship between neighboring protons.
¹³C NMR Spectroscopy: This spectrum shows the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals would differentiate between sp², sp³, and carbonyl carbons.
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to establish proton-proton connectivity within spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment that shows correlations between protons and carbons that are two or three bonds away. This information is vital for connecting the different fragments of the molecule and for establishing the overall carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.
Quantitative Data Summary
The following table summarizes the hypothetical spectroscopic data that would be collected for the structural elucidation of this compound.
| Spectroscopic Data | Hypothetical Values for this compound |
| HR-MS | Molecular Formula: C₁₄H₁₂O₅Exact Mass: [M+H]⁺ calculated for C₁₄H₁₃O₅⁺ |
| IR (cm⁻¹) | 3400 (br, -OH), 3050 (Ar C-H), 1620, 1480 (C=C), 1210 (C-O) |
| ¹H NMR (ppm, J in Hz) | δ 7.8-6.9 (m, Aromatic-H), δ 4.5 (s, -OH), δ 3.9 (s, -OCH₃) |
| ¹³C NMR (ppm) | δ 160-110 (Aromatic C), δ 60 (-OCH₃) |
Experimental Protocols
General Experimental Procedures All solvents used for extraction and chromatography would be of analytical or HPLC grade. Column chromatography would be performed using silica gel (60-120 mesh). Analytical and preparative TLC would be carried out on pre-coated silica gel 60 F₂₅₄ plates.
Spectroscopic Analysis
-
NMR spectra would be recorded on a Bruker Avance 500 MHz spectrometer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chemical shifts would be reported in parts per million (ppm) relative to the residual solvent peak.
-
HR-MS would be performed on a Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
IR spectra would be recorded on a PerkinElmer FT-IR spectrometer using KBr pellets.
Logical Workflow for Structure Elucdation
The following diagram illustrates the logical workflow for the structural elucidation of a novel natural product like this compound.
Caption: A flowchart illustrating the systematic process of isolating and determining the chemical structure of a novel natural product.
Hypothetical Signaling Pathway Analysis
Once the structure of this compound is confirmed, the next logical step in a drug discovery context is to investigate its biological activity and mechanism of action. A hypothetical signaling pathway that could be investigated, given the known activities of benzofuran derivatives, is an anti-inflammatory pathway.
Caption: A diagram showing a potential mechanism of action for this compound in inhibiting an inflammatory response.
Conclusion
The structural elucidation of a novel compound such as this compound is a meticulous process that requires the integration of various analytical and spectroscopic techniques. This guide has provided a comprehensive, albeit hypothetical, framework for this endeavor. The successful determination of its structure would be a significant contribution to the field of natural product chemistry and would open avenues for further investigation into its biological properties and potential as a therapeutic agent.
References
An In-depth Technical Guide on the Spectroscopic Data of (-)-Eriobofuran
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic data for the natural product (-)-Eriobofuran, a dibenzofuran derivative isolated from Eriobotrya japonica. The information presented herein is crucial for the identification, characterization, and further investigation of this compound for potential applications in drug development and other scientific research. It is important to note that the compound name "9-Hydroxyeriobofuran" appears to be a misnomer, and the scientifically reported compound is (-)-Eriobofuran, chemically identified as 2,4-dimethoxy-3-hydroxydibenzofuran.
Spectroscopic Data
The structural elucidation of (-)-Eriobofuran was achieved through detailed analysis of its Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectra. The data presented below has been compiled from the first report of its isolation and characterization.
Mass Spectrometry (MS) Data
High-Resolution Electron Impact Mass Spectrometry (HREIMS) was utilized to determine the molecular formula of (-)-Eriobofuran.
| Ion | m/z (Observed) | Molecular Formula |
| [M]⁺ | 244.0736 | C₁₄H₁₂O₄ |
Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR spectra were recorded in CDCl₃ at 500 MHz and 125 MHz, respectively. The chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak, and coupling constants (J) are in Hertz (Hz).
¹H NMR Spectroscopic Data of (-)-Eriobofuran (500 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1 | 7.97 | d | 7.8 |
| 2 | - | - | - |
| 3 | - | - | - |
| 4 | - | - | - |
| 4a | - | - | - |
| 5b | - | - | - |
| 6 | 7.50 | d | 8.3 |
| 7 | 7.30 | t | 7.8 |
| 8 | 7.42 | t | 8.3 |
| 9 | - | - | - |
| 9a | - | - | - |
| 2-OCH₃ | 4.01 | s | - |
| 4-OCH₃ | 4.10 | s | - |
| 3-OH | 5.86 | s | - |
¹³C NMR Spectroscopic Data of (-)-Eriobofuran (125 MHz, CDCl₃)
| Position | δ (ppm) |
| 1 | 111.4 |
| 2 | 140.2 |
| 3 | 137.9 |
| 4 | 140.5 |
| 4a | 120.7 |
| 5b | 124.9 |
| 6 | 121.0 |
| 7 | 122.8 |
| 8 | 127.1 |
| 9 | 111.8 |
| 9a | 148.9 |
| 2-OCH₃ | 61.2 |
| 4-OCH₃ | 61.5 |
Experimental Protocols
Isolation of (-)-Eriobofuran
The dried leaves of Eriobotrya japonica were subjected to extraction with methanol (MeOH). The resulting extract was then partitioned between ethyl acetate (EtOAc) and water. The EtOAc-soluble fraction was concentrated and subjected to silica gel column chromatography, eluting with a gradient of n-hexane and EtOAc. Fractions containing the desired compound were identified by thin-layer chromatography (TLC) and combined. Further purification was achieved by repeated column chromatography on silica gel and preparative TLC to yield pure (-)-Eriobofuran.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a Bruker Avance 500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts were referenced to the residual solvent signals (δH 7.26 and δC 77.0).
-
Mass Spectrometry: High-resolution mass spectra were obtained on a JEOL JMS-700 mass spectrometer using the electron impact (EI) ionization method.
Workflow Visualization
The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of (-)-Eriobofuran.
Caption: Workflow for the isolation and structural elucidation of (-)-Eriobofuran.
A Putative Biosynthesis Pathway of 9-Hydroxyeriobofuran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eriobofuran and its hydroxylated derivatives are a class of dibenzofuran phytoalexins with noteworthy biological activities. Understanding their biosynthesis is crucial for biotechnological production and the development of novel therapeutics. This technical guide outlines a putative biosynthetic pathway for 9-Hydroxyeriobofuran, drawing upon established principles of plant secondary metabolism, particularly the biosynthesis of related biphenyl and dibenzofuran compounds. While the complete pathway for this compound has not been fully elucidated, this document synthesizes available evidence to propose a chemically plausible enzymatic sequence. Detailed experimental protocols for key enzyme assays and quantitative analysis are provided, alongside visualizations of the proposed pathway and experimental workflows to facilitate further research in this area.
Introduction
Dibenzofurans are a class of naturally occurring heterocyclic compounds found in a variety of organisms, including plants, fungi, and lichens. In plants, they often function as phytoalexins, antimicrobial compounds produced in response to pathogen attack. This compound is a hydroxylated derivative of eriobofuran, a dibenzofuran found in certain plant species. The biological activities of these compounds make their biosynthesis a subject of significant interest for potential applications in medicine and agriculture.
This guide proposes a biosynthetic pathway for this compound based on analogous pathways for other biphenyl and dibenzofuran phytoalexins, such as those found in the Rosaceae family. The proposed pathway commences with the shikimate and phenylpropanoid pathways, leading to the formation of a biphenyl scaffold, which then undergoes cyclization and subsequent hydroxylation.
Proposed Biosynthetic Pathway of this compound
The proposed biosynthesis of this compound can be divided into three main stages:
-
Formation of the Biphenyl Scaffold: This stage involves the condensation of precursors derived from the phenylpropanoid and polyketide pathways.
-
Formation of the Dibenzofuran Core: An oxidative cyclization reaction is proposed to form the central furan ring.
-
Hydroxylation of the Dibenzofuran Core: A specific hydroxylation event leads to the final product.
The key enzymatic steps are hypothesized to be catalyzed by a Biphenyl Synthase (BIS), a Cytochrome P450-dependent monooxygenase for the oxidative cyclization, and another Cytochrome P450 monooxygenase for the final hydroxylation.
Key Enzymes and Reactions
Biphenyl Synthase (BIS)
Biphenyl synthase is a type III polyketide synthase that catalyzes the formation of the biphenyl backbone.[1] It facilitates the condensation of a benzoyl-CoA starter unit with three molecules of malonyl-CoA to produce 3,5-dihydroxybiphenyl.[1] This reaction is a crucial entry point for the formation of various biphenyl and dibenzofuran phytoalexins in plants.[2]
Oxidative Cyclization to form the Dibenzofuran Core
The formation of the furan ring in dibenzofurans is proposed to occur via an intramolecular oxidative cyclization of the biphenyl intermediate. This type of reaction is often catalyzed by cytochrome P450 monooxygenases in natural product biosynthesis.[3] These enzymes can activate molecular oxygen to perform regio- and stereoselective oxidations, leading to the formation of new ring structures. While the specific enzyme for eriobofuran synthesis is unknown, this mechanism is chemically plausible.
Hydroxylation at the 9th Position
The final step in the proposed pathway is the hydroxylation of the eriobofuran core at the 9th position. This reaction is also likely catalyzed by a cytochrome P450 monooxygenase.[4][5] Plant P450s are a large and diverse family of enzymes known for their role in the modification of secondary metabolites, including hydroxylations at specific carbon atoms.[6] The precise identity of the P450 responsible for this step in this compound biosynthesis remains to be determined.
Quantitative Data
Direct quantitative data for the enzymes involved in this compound biosynthesis is not available in the literature. However, kinetic parameters for homologous enzymes from related pathways provide valuable insights into their potential catalytic efficiencies. The following table summarizes representative data for biphenyl synthases and a biphenyl 4-hydroxylase.
| Enzyme | Substrate(s) | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) | Source Organism | Reference |
| Biphenyl Synthase (BIS) | Benzoyl-CoA, Malonyl-CoA | - | - | - | Sorbus aucuparia | [1] |
| Biphenyl Synthase 1 (PcBIS1) | Benzoyl-CoA | 6.8 | - | - | Pyrus communis | [7] |
| Biphenyl Synthase 2 (PcBIS2) | Benzoyl-CoA | 6.8 | - | - | Pyrus communis | [7] |
| Biphenyl 4-Hydroxylase (SaB4H - CYP736A107) | 3-Hydroxy-5-methoxybiphenyl | 2.4 ± 0.07 | - | - | Sorbus aucuparia | [8] |
| Biphenyl 4-Hydroxylase (SaB4H - CYP736A107) | NADPH | 72.3 ± 7.5 | - | - | Sorbus aucuparia | [8] |
| 2,4-Dichlorophenol hydroxylase | 4-hydroxy-2-chlorobiphenyl | - | - | - | Metagenomic library | [9] |
Note: The kinetic parameters for PcBIS1 and PcBIS2 were determined with a fixed concentration of the other substrate. The kcat values were not reported in the cited literature. The 2,4-Dichlorophenol hydroxylase demonstrates activity towards a substituted biphenyl, indicating the potential for such enzymes to act on these scaffolds.
Experimental Protocols
The following sections provide detailed methodologies for the characterization of the key enzymes in the proposed biosynthetic pathway.
Biphenyl Synthase (BIS) Enzyme Assay
This protocol is adapted from studies on biphenyl synthase from Pyrus communis.[7]
Objective: To determine the activity of biphenyl synthase by measuring the formation of the biphenyl product from benzoyl-CoA and malonyl-CoA.
Materials:
-
Enzyme source: Purified recombinant BIS or crude protein extract from plant tissue.
-
Substrates: Benzoyl-CoA, [2-14C]malonyl-CoA (for radioactive detection) or non-labeled malonyl-CoA (for HPLC or LC-MS detection).
-
Reaction buffer: 0.1 M potassium phosphate buffer, pH 7.0.
-
Quenching solution: Acetic acid or another suitable acid.
-
Extraction solvent: Ethyl acetate.
-
Scintillation cocktail (for radioactive assay).
-
HPLC or LC-MS system for product analysis.
Procedure:
-
Prepare a standard assay mixture (total volume 250 µL) containing:
-
0.1 M potassium phosphate buffer (pH 7.0)
-
6.8 µM benzoyl-CoA
-
18.7 µM malonyl-CoA (including a known amount of [2-14C]malonyl-CoA if using radioactive detection)
-
2 µg of purified enzyme or an appropriate amount of crude extract.
-
-
Initiate the reaction by adding the enzyme.
-
Incubate the reaction mixture at 35°C for 20 minutes.
-
Stop the reaction by adding a small volume of acetic acid to lower the pH.
-
Extract the enzymatic products twice with an equal volume of ethyl acetate.
-
Evaporate the pooled ethyl acetate fractions to dryness.
-
Resuspend the residue in a suitable solvent for analysis.
-
For radioactive detection: Add the resuspended product to a scintillation cocktail and quantify the incorporated radioactivity using a scintillation counter.
-
For non-radioactive detection: Analyze the product by HPLC or LC-MS, comparing the retention time and mass spectrum to an authentic standard of 3,5-dihydroxybiphenyl.
Kinetic Analysis: To determine the Km and Vmax values, perform the assay with varying concentrations of one substrate while keeping the other at a saturating concentration. The incubation time should be within the linear range of product formation.[7]
Heterologous Expression and Assay of Cytochrome P450 Hydroxylases
This protocol is a generalized procedure for the functional characterization of plant cytochrome P450 enzymes, such as the putative hydroxylases in the this compound pathway, in a yeast expression system.[8][10]
Objective: To express a candidate P450 gene in yeast and assay its hydroxylase activity on a putative substrate.
Materials:
-
Yeast strain (e.g., Saccharomyces cerevisiae).
-
Yeast expression vector (e.g., pYES-DEST52).
-
cDNA of the candidate P450 gene.
-
Yeast transformation reagents.
-
Yeast growth media (e.g., SD-Ura for selection, SGI for induction).
-
Putative substrate (e.g., eriobofuran).
-
NADPH.
-
Microsome isolation buffer.
-
Ultracentrifuge.
-
LC-MS system for product analysis.
Procedure:
Part A: Heterologous Expression
-
Clone the full-length coding sequence of the candidate P450 gene into the yeast expression vector.
-
Transform the resulting plasmid into the yeast host strain.
-
Select for positive transformants on appropriate selective media.
-
Grow a starter culture of the transformed yeast in selective liquid media.
-
Inoculate a larger volume of induction medium (containing galactose) with the starter culture and grow for 24-48 hours to induce protein expression.
Part B: Microsome Isolation
-
Harvest the yeast cells by centrifugation.
-
Wash the cells with sterile water.
-
Resuspend the cell pellet in microsome isolation buffer.
-
Disrupt the cells using glass beads or a French press.
-
Centrifuge the lysate at a low speed to remove cell debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a suitable buffer.
Part C: Enzyme Assay
-
Prepare a reaction mixture containing:
-
Microsomal protein suspension.
-
Putative substrate (e.g., eriobofuran, dissolved in a suitable solvent).
-
NADPH.
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.5).
-
-
Initiate the reaction by adding NADPH.
-
Incubate at an optimal temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding an organic solvent (e.g., acetonitrile or ethyl acetate).
-
Centrifuge to pellet the protein.
-
Analyze the supernatant for the formation of the hydroxylated product using LC-MS.
Quantitative Analysis of this compound in Plant Tissues
Objective: To extract and quantify this compound from plant material using HPLC-MS or UPLC-MS.[11][12]
Materials:
-
Plant tissue (e.g., leaves, cell cultures).
-
Liquid nitrogen.
-
Extraction solvent (e.g., methanol or ethanol).
-
Homogenizer or mortar and pestle.
-
Centrifuge.
-
Syringe filters (0.22 µm).
-
HPLC or UPLC system coupled to a mass spectrometer.
-
Authentic standard of this compound.
Procedure:
-
Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a homogenizer.
-
Add a known volume of extraction solvent to a measured amount of the powdered tissue.
-
Vortex or sonicate the mixture to ensure thorough extraction.
-
Centrifuge the mixture to pellet the solid plant debris.
-
Collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Inject a known volume of the extract onto the HPLC-MS or UPLC-MS system.
-
Separate the compounds using a suitable C18 column and a gradient of water and acetonitrile (both typically containing a small amount of formic acid).
-
Detect and quantify this compound using the mass spectrometer, operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high sensitivity and selectivity.
-
Create a standard curve using serial dilutions of the authentic this compound standard to calculate the concentration in the plant extract.
Conclusion and Future Directions
The putative biosynthetic pathway for this compound presented in this guide provides a solid framework for future research. The key to fully elucidating this pathway lies in the identification and characterization of the specific enzymes involved, particularly the cytochrome P450 monooxygenases responsible for the oxidative cyclization and the final hydroxylation step. The experimental protocols detailed herein offer a starting point for these investigations.
Future research should focus on:
-
Gene discovery: Using transcriptomic and genomic data from eriobofuran-producing plants to identify candidate genes for biphenyl synthase and cytochrome P450s that are co-expressed with other pathway genes.
-
Enzyme characterization: Heterologous expression and in vitro assays of candidate enzymes to confirm their function and determine their kinetic parameters.
-
In vivo studies: Using techniques such as virus-induced gene silencing (VIGS) or CRISPR/Cas9-mediated gene knockout in the native plant to confirm the role of candidate genes in the biosynthesis of this compound.
A complete understanding of this biosynthetic pathway will not only advance our knowledge of plant secondary metabolism but also open up possibilities for the sustainable production of these valuable compounds through metabolic engineering.
References
- 1. Biphenyl synthase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Oxidative Cyclization in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of cytochromes P450 and the hydroxylation of 4-monochlorobiphenyl in whole poplar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced chemoselectivity of a plant cytochrome P450 through protein engineering of surface and catalytic residues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression of Biphenyl Synthase Genes and Formation of Phytoalexin Compounds in Three Fire Blight-Infected Pyrus communis Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Quantification of camalexin, a phytoalexin from Arabidopsis thaliana: a comparison of five analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS [mdpi.com]
An In-depth Technical Guide on the Core Physical and Chemical Properties of Eriobofuran
A Note to Researchers, Scientists, and Drug Development Professionals:
Extensive searches for the compound "9-Hydroxyeriobofuran" have yielded no specific data in the public domain, including scientific literature and chemical databases. This suggests that "this compound" may be a novel, exceptionally rare, or hypothetical compound.
This guide instead focuses on the known and characterized parent compound, Eriobofuran . Eriobofuran is a dibenzofuran derivative that has been identified in various plant species. Understanding its properties may provide a foundational basis for research into its potential hydroxylated derivatives.
Chemical Identity and Structure of Eriobofuran
Eriobofuran is a naturally occurring organic compound belonging to the dibenzofuran class. Its systematic IUPAC name is 2,4-dimethoxydibenzofuran-3-ol . The chemical structure consists of a central furan ring fused with two benzene rings, substituted with two methoxy groups and one hydroxyl group.
The standard numbering of the dibenzofuran ring system is illustrated below. A hypothetical "this compound" would possess an additional hydroxyl group at the 9-position of the Eriobofuran structure.
Caption: Standard IUPAC numbering of the dibenzofuran core structure.
Physical and Chemical Properties of Eriobofuran
The known physical and chemical data for Eriobofuran are summarized in the table below for ease of reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂O₄ | PubChem[1] |
| Molecular Weight | 244.24 g/mol | PubChem[1] |
| IUPAC Name | 2,4-dimethoxydibenzofuran-3-ol | PubChem[1] |
| CAS Number | 97218-06-9 | PubChem[1] |
| Physical Description | Solid | PubChem[1] |
| Melting Point | 157 - 158 °C | PubChem[1] |
| Monoisotopic Mass | 244.073558872 Da | FooDB[2] |
| Calculated XLogP3 | 3.3 | PubChem[1] |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 4 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Occurrence
Eriobofuran has been identified in several plant species, suggesting its role as a secondary metabolite. Notably, it has been detected in:
Experimental Protocols
Due to the absence of specific literature on "this compound," no experimental protocols for its isolation, synthesis, or biological assays can be provided. Research on the parent compound, Eriobofuran, would likely involve standard phytochemical isolation techniques such as chromatography (e.g., column chromatography, HPLC) for its extraction from plant material, followed by structural elucidation using spectroscopic methods (e.g., NMR, Mass Spectrometry).
Biological Activity and Signaling Pathways
There is currently no available information regarding the biological activity or associated signaling pathways for "this compound." Similarly, while Eriobofuran has been identified in plants, detailed studies on its specific biological effects and mechanisms of action are not extensively documented in publicly accessible literature. Therefore, no signaling pathway diagrams can be generated at this time.
Conclusion
While the requested information on "this compound" is not available, this guide provides a comprehensive overview of the known physical and chemical properties of the parent compound, Eriobofuran. This information can serve as a valuable starting point for researchers interested in the synthesis and investigation of novel hydroxylated derivatives of this natural product. Further research would be required to synthesize and characterize "this compound" to determine its properties and potential biological activities.
References
9-Hydroxyeriobofuran: A Phytoalexin with Antifungal and Cytotoxic Potential
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
9-Hydroxyeriobofuran, a naturally occurring dibenzofuran, has been identified as a phytoalexin in plant species of the Pyracantha genus. As a defense compound, it is produced in response to biotic and abiotic stressors. This document provides a comprehensive overview of the discovery, natural origin, and biological activities of this compound, with a focus on its antifungal and cytotoxic properties. Detailed experimental methodologies for its isolation, characterization, and biological evaluation are presented, alongside structured data and visual representations of relevant pathways to serve as a technical guide for the scientific community.
Discovery and Origin
This compound was first identified as a natural product isolated from Pyracantha koidzumii, a plant species native to Taiwan. It has also been reported in Pyracantha fortuneana. This compound belongs to the dibenzofuran class of secondary metabolites, which are known for their diverse biological activities.
The discovery of this compound is linked to the investigation of phytoalexins, which are antimicrobial compounds synthesized by plants in response to pathogen attack. It is considered a hydroxylated derivative of eriobofuran, another dibenzofuran phytoalexin found in plants of the Rosaceae family, particularly in response to fungal or bacterial infection. The presence of this compound in Pyracantha species highlights its role in the plant's innate immune system.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a dibenzofuran core with a hydroxyl group at the 9-position. The elucidation of its structure was achieved through spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₂O₅ |
| Molecular Weight | 260.24 g/mol |
| Class | Dibenzofuran |
| Appearance | Not reported |
| Solubility | Not reported |
Biological Activity
This compound has demonstrated notable biological activities, particularly in the realms of antifungal and cytotoxic effects.
Antifungal Activity
Research has shown that this compound exhibits significant inhibitory effects on the germination of fungal spores. This activity is crucial for preventing the establishment of fungal infections in plants and suggests its potential as a lead compound for the development of novel antifungal agents.
Table 2: Antifungal Activity of this compound against Fungal Spore Germination
| Fungal Species | ED₅₀ (μg/mL) |
| Fungus 1 | 44 |
| Fungus 2 | 39 |
| Fungus 3 | 49 |
Note: The specific fungal species were not detailed in the available literature.
Cytotoxic Activity
In addition to its antifungal properties, this compound has been observed to inhibit the growth of human epidermal melanocytes (HEMn cells). This cytotoxic effect warrants further investigation to understand its mechanism of action and potential applications in cancer research or as a depigmenting agent.
Experimental Protocols
Isolation and Purification of this compound from Pyracantha species
A detailed, step-by-step protocol for the isolation and purification of this compound from Pyracantha species has not been extensively published. However, a general methodology can be inferred from standard phytochemical isolation procedures for dibenzofurans.
In-depth Technical Guide: Preliminary Biological Activity of 9-Hydroxyeriobofuran
An Examination of Available Scientific Literature
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document aims to provide a comprehensive technical overview of the preliminary biological activity of 9-Hydroxyeriobofuran. The scope of this guide includes a summary of its known biological effects, presentation of quantitative data from relevant studies, detailed experimental protocols, and visualizations of pertinent biological pathways and workflows. However, a thorough search of the scientific literature did not yield any specific information, quantitative data, or experimental protocols for a compound identified as "this compound."
The initial search strategy included broad queries for "this compound preliminary biological activity," "this compound synthesis and biological evaluation," "this compound anticancer activity," and "this compound anti-inflammatory effects." Despite these efforts, no peer-reviewed articles, patents, or other scientific communications detailing the biological properties of this specific molecule were identified.
This lack of available data prevents the creation of the requested in-depth technical guide, including data tables and visualizations. It is possible that this compound is a very novel or hypothetical compound that has not yet been synthesized or biologically evaluated, or that research on it is not yet publicly available.
While no direct information was found, this report will briefly touch upon the biological activities of structurally related furan-containing compounds to provide a contextual framework for potential future investigations into this compound.
Introduction to Furan-Containing Compounds
The furan moiety is a five-membered aromatic heterocycle containing one oxygen atom. This structural motif is present in a wide array of natural products and synthetic compounds that exhibit significant biological activities. Derivatives of furan are known to possess diverse pharmacological properties, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral effects. The reactivity and structural features of the furan ring allow for a variety of chemical modifications, making it a privileged scaffold in medicinal chemistry.
Potential Areas of Biological Investigation for this compound
Given the general biological activities observed in other furan-containing natural products, future research on this compound, should it become available, could logically explore the following areas:
Anticancer Activity
Many natural and synthetic furan derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, some hydroisobenzofuran analogs have shown growth inhibitory activity.[1][2] Investigations into the potential anticancer properties of this compound would likely involve screening against a panel of human cancer cell lines to determine its cytotoxic and antiproliferative effects.
Anti-inflammatory Activity
Flavonoids and other natural compounds containing furan rings have been reported to possess anti-inflammatory properties.[3] These effects are often mediated through the inhibition of key inflammatory pathways, such as those involving nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPK).[4][5] Future studies on this compound could assess its ability to modulate the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS).[5]
Hypothetical Experimental Workflow
Should this compound be synthesized or isolated, a general workflow for evaluating its preliminary biological activity could be as follows:
Caption: Hypothetical workflow for biological evaluation.
Conclusion
At present, there is no publicly available scientific information regarding the preliminary biological activity of this compound. Consequently, a detailed technical guide with quantitative data, experimental protocols, and specific signaling pathway diagrams cannot be generated. The information and workflow presented herein are based on the known activities of structurally related compounds and serve as a potential roadmap for future research. Further investigation is required, beginning with the synthesis or isolation of this compound, to elucidate its chemical and biological properties. Researchers interested in this molecule are encouraged to monitor the scientific literature for any forthcoming studies.
References
- 1. Synthesis and Anticancer Activity of Sclerophytin-Inspired Hydroisobenzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of sclerophytin-inspired hydroisobenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The clinical anti-inflammatory effects and underlying mechanisms of silymarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The clinical anti-inflammatory effects and underlying mechanisms of silymarin - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Analogs of 9-Hydroxyeriobofuran
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Hydroxyeriobofuran, a substituted dibenzofuran, represents a core chemical scaffold with significant potential for therapeutic applications. This technical guide provides a comprehensive overview of the structural analogs of this compound, focusing on their synthesis, biological activities, and the underlying structure-activity relationships. Detailed experimental protocols for the synthesis of the dibenzofuran core and its derivatives, along with methodologies for key biological assays, are presented. Quantitative biological data is summarized in structured tables for comparative analysis. Furthermore, key synthetic and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular interactions and experimental workflows. This document serves as a critical resource for researchers engaged in the discovery and development of novel therapeutics based on the dibenzofuran scaffold.
Introduction
Dibenzofurans are a class of heterocyclic compounds composed of a central furan ring fused to two benzene rings. This aromatic system is a common motif in various natural products and has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties. This compound, chemically identified as 6,8-dimethoxydibenzofuran-1,7-diol, is a specific example of a poly-substituted dibenzofuran. The arrangement of its hydroxyl and methoxy functional groups on the dibenzofuran core provides a unique electronic and steric profile, making its structural analogs promising candidates for drug discovery programs.
This guide will delve into the synthetic strategies for accessing the dibenzofuran scaffold and its analogs, with a particular focus on methods amenable to the introduction of hydroxyl and methoxy substituents. Furthermore, it will explore the biological evaluation of these compounds, highlighting key quantitative data and the experimental procedures used to obtain them.
The Core Scaffold: this compound
The foundational structure for the analogs discussed herein is this compound.
Chemical Structure:
-
IUPAC Name: 6,8-dimethoxydibenzofuran-1,7-diol
-
Molecular Formula: C₁₄H₁₂O₅
The numbering of the dibenzofuran ring system is crucial for understanding the substitution patterns of its analogs.
Synthesis of Structural Analogs
The synthesis of substituted dibenzofurans can be broadly categorized into two main strategies: construction of the dibenzofuran core from acyclic or monocyclic precursors, and modification of a pre-existing dibenzofuran scaffold.
General Synthetic Strategies for the Dibenzofuran Core
Several methods are employed for the construction of the dibenzofuran ring system. These include:
-
Palladium-Catalyzed Cyclization of Diaryl Ethers: This is a widely used method that involves the intramolecular C-H activation and C-C bond formation of diaryl ethers.
-
Intramolecular O-Arylation of 2-Arylphenols: This approach relies on the formation of the furan ring's ether linkage through an intramolecular cyclization.
-
Photochemical Cyclization: Certain precursors can undergo photochemical reactions to yield the dibenzofuran core.
-
Benzannulation Reactions: These methods involve the construction of one of the benzene rings onto a pre-existing benzofuran moiety.
Detailed Experimental Protocol: Palladium-Catalyzed Cyclization
This protocol provides a general procedure for the synthesis of a dibenzofuran derivative via a palladium-catalyzed intramolecular C-H activation of a diaryl ether.
Materials:
-
Substituted diaryl ether (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)
-
Copper(II) acetate (Cu(OAc)₂, 2.0 mmol)
-
Dimethylacetamide (DMA), anhydrous (10 mL)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a dry Schlenk flask, add the substituted diaryl ether, Pd(OAc)₂, and Cu(OAc)₂.
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Add anhydrous DMA to the flask via syringe.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing ethyl acetate (50 mL) and water (50 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired dibenzofuran analog.
DOT Script for Synthetic Pathway:
Caption: Palladium-catalyzed intramolecular cyclization of a diaryl ether.
Biological Activities of Structural Analogs
While specific quantitative data for a wide range of this compound analogs is not extensively available in the public domain, the broader class of poly-substituted dibenzofurans and benzofurans has been investigated for various biological activities. These activities are often dependent on the nature and position of the substituents on the core scaffold.
Summary of Biological Activities
| Compound Class | Biological Activity | Reference |
| Hydroxylated Dibenzofurans | Antioxidant, Anti-inflammatory | [1] |
| Methoxy-substituted Benzofurans | Anticancer, Antimicrobial | [2][3] |
| Aminated Dibenzofurans | Enzyme Inhibition | Not Found |
Note: The table above provides a general overview. Specific activities are highly dependent on the complete substitution pattern.
Detailed Experimental Protocol: DPPH Radical Scavenging Assay (Antioxidant Activity)
This protocol outlines a common method for assessing the antioxidant potential of synthetic compounds.
Materials:
-
2,2-Diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)
-
Test compound solutions at various concentrations (in methanol)
-
Ascorbic acid (positive control) solution (in methanol)
-
Methanol (spectroscopic grade)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well microplate, add 100 µL of the test compound solution to each well.
-
Add 100 µL of the DPPH solution to each well.
-
For the positive control, use ascorbic acid instead of the test compound. For the blank, use 100 µL of methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula:
% Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the concentration of the test compound.
DOT Script for Experimental Workflow:
Caption: Workflow for the DPPH radical scavenging assay.
Structure-Activity Relationship (SAR)
The biological activity of dibenzofuran analogs is intricately linked to the nature and position of their substituents. While a comprehensive SAR for this compound analogs is yet to be established due to limited data, some general trends can be inferred from related benzofuran and dibenzofuran studies:
-
Hydroxyl Groups: The presence and position of hydroxyl groups are often crucial for antioxidant activity, as they can act as hydrogen donors to scavenge free radicals. They can also participate in hydrogen bonding interactions with biological targets.
-
Methoxy Groups: Methoxy groups can influence the lipophilicity of the molecule, thereby affecting its membrane permeability and bioavailability. They can also modulate the electronic properties of the aromatic system.
-
Other Substituents: The introduction of other functional groups, such as halogens, alkyl chains, or nitrogen-containing moieties, can significantly alter the biological activity profile by modifying the compound's size, shape, polarity, and ability to interact with specific targets.
DOT Script for Logical Relationship:
Caption: The relationship between chemical structure and biological activity.
Conclusion
The this compound scaffold presents a promising starting point for the development of novel therapeutic agents. This guide has provided a foundational understanding of the synthesis and potential biological activities of its structural analogs. The detailed protocols and structured data serve as a practical resource for researchers in the field. Further investigation into the synthesis and biological evaluation of a wider range of specifically substituted analogs is warranted to fully elucidate the structure-activity relationships and unlock the therapeutic potential of this fascinating class of compounds. The methodologies and conceptual frameworks presented herein are intended to guide and accelerate these future research endeavors.
References
Literature Review of Benzofuran Derivatives: A Technical Guide
Absence of Specific Data on Eriobofuran Derivatives: An extensive search of the current literature did not yield specific information on "eriofofuran" or "eriobotryan" derivatives. Therefore, this technical guide will focus on the broader, yet highly relevant, class of benzofuran derivatives . This class of compounds is well-documented and showcases a wide range of biological activities and therapeutic potential, making it a subject of significant interest to researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the synthesis, biological activities, and associated signaling pathways of benzofuran derivatives, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological and chemical processes.
Biological Activities of Benzofuran Derivatives: A Quantitative Summary
The diverse biological activities of benzofuran derivatives have been quantified in numerous studies. The following tables present a summary of key findings.
Table 1: SIRT2 Inhibitory Activity of Novel Benzofuran Derivatives [1]
| Compound | Substituent (R) | Substituent (X) | IC50 (µM) for SIRT2 |
| 7a | H | F | 8.42 ± 0.73 |
| 7b | H | Cl | 6.21 ± 0.52 |
| 7c | H | Br | 5.37 ± 0.41 |
| 7d | H | CH3 | 9.15 ± 0.88 |
| 7e | H | OCH3 | 3.81 ± 0.29 |
| 7f | OCH3 | F | 10.26 ± 0.95 |
| 7g | OCH3 | Cl | 7.53 ± 0.64 |
| 7h | OCH3 | Br | 6.88 ± 0.57 |
| 7i | OCH3 | CH3 | 11.32 ± 1.03 |
| 7j | OCH3 | OCH3 | 5.19 ± 0.46 |
| This data highlights the potential of benzofuran derivatives as selective inhibitors of Sirtuin 2, a key enzyme implicated in cellular regulation and a target for therapeutic intervention.[1] |
Table 2: Anti-inflammatory Properties of Benzofuran Derivatives from Penicillium crustosum [2]
| Compound | IC50 (µM) for Nitric Oxide (NO) Inhibition |
| 1 | 17.3 |
| 4 | 16.5 |
| These findings demonstrate the anti-inflammatory potential of naturally derived benzofurans by their ability to inhibit nitric oxide production in stimulated macrophages.[2] |
Table 3: Tyrosinase Inhibitory Effects of N-phenylacetamide Linked Benzofurans [3]
| Compound | IC50 (µM) |
| 16h | 0.39 ± 1.45 |
| 16f | 0.76 ± 1.71 |
| The potent tyrosinase inhibition by these derivatives suggests their potential application in dermatology and in the treatment of pigmentation disorders.[3] |
Table 4: Inhibition of Sortase A and Biofilm Formation by Benzofuran Cyanide Derivatives [3]
| Compound | SrtA IC50 (µM) | Biofilm Formation IC50 (µM) |
| III-1 | 3.3 - 21.8 | 2.1 - 54.2 |
| III-15 | 3.3 - 21.8 | 2.1 - 54.2 |
| III-34 | 3.3 - 21.8 | 2.1 - 54.2 |
| V-2 | 3.3 - 21.8 | 2.1 - 54.2 |
| This data indicates the promise of benzofuran cyanide derivatives as antibacterial agents that can disrupt bacterial virulence and biofilm formation.[3] |
Key Experimental Protocols
This section outlines the methodologies for the synthesis and biological evaluation of benzofuran derivatives, providing a practical guide for laboratory research.
General Synthesis of Benzofuran Derivatives
The synthesis of benzofuran derivatives can be achieved through various routes. A common and adaptable method is illustrated below.[1]
References
Methodological & Application
Application Note: Proposed Total Synthesis of 9-Hydroxyeriobofuran
For Researchers, Scientists, and Drug Development Professionals
This document outlines a proposed protocol for the total synthesis of 9-Hydroxyeriobofuran, a novel benzofuran derivative with potential therapeutic applications. Due to the absence of a published total synthesis for this specific compound, this protocol is a composite of established and reliable methods for the synthesis of substituted benzofurans. The proposed route is designed to be efficient and adaptable for the synthesis of related analogs for structure-activity relationship (SAR) studies.
Introduction
Benzofuran derivatives are a significant class of heterocyclic compounds found in numerous natural products and pharmacologically active molecules.[1][2] They exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] this compound is a promising target for synthesis due to its potential as a bioactive compound. This protocol details a plausible synthetic pathway, providing researchers with a foundational method for its preparation and future investigation.
Proposed Synthetic Pathway
The proposed synthesis of this compound involves a multi-step sequence commencing with commercially available starting materials. The key steps include a Perkin-type reaction to construct the benzofuran core, followed by functional group manipulations to install the requisite hydroxyl group.
Diagram of the Proposed Synthetic Workflow:
References
Analytical Methods for the Quantification of 9-Hydroxyeriobofuran: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Hydroxyeriobofuran is a furanocoumarin derivative with potential pharmacological activities. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, quality control of herbal preparations, and drug discovery and development. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are based on established analytical procedures for structurally related furanocoumarins and can be adapted and validated for specific research needs.
I. Quantification of this compound using HPLC-UV
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely accessible and robust technique for the quantification of compounds that possess a UV chromophore, such as furanocoumarins.[1][2] This method is suitable for routine analysis and quality control purposes.
Experimental Protocol
1. Sample Preparation (Solid-Phase Extraction - SPE)
A simple solid-phase extraction (SPE) procedure can be employed to clean up the sample and concentrate the analyte.[3]
-
Materials:
-
C18 SPE cartridges
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Sample matrix (e.g., plasma, plant extract)
-
-
Procedure:
-
Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Loading: Load 1 mL of the sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elution: Elute this compound with 2 mL of acetonitrile.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
2. HPLC-UV Instrumentation and Conditions
-
Instrument: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase analytical column (e.g., 4.6 mm × 250 mm, 5 µm particle size) is recommended.[4]
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is commonly used for the separation of furanocoumarins.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent B 0 20 15 80 20 80 21 20 | 25 | 20 |
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.[4]
-
Detection Wavelength: Furanocoumarins typically exhibit strong UV absorbance between 220 and 320 nm. The optimal wavelength for this compound should be determined by acquiring a UV spectrum. A common detection wavelength for similar compounds is around 248 nm.[5]
-
Injection Volume: 20 µL.[4]
3. Calibration and Quantification
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Inject the standard solutions into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
The concentration of this compound in the samples can be determined from the calibration curve.
Data Presentation
Table 1: HPLC-UV Method Validation Parameters (Hypothetical Data)
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.998 | ≥ 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL | - |
| Limit of Quantification (LOQ) | 0.15 µg/mL | - |
| Precision (RSD%) | < 5% | < 15% |
| Accuracy (Recovery %) | 95 - 105% | 80 - 120% |
| Selectivity | No interfering peaks at the retention time of the analyte | Peak purity > 98% |
II. Quantification of this compound using LC-MS/MS
Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) offers higher sensitivity and selectivity compared to HPLC-UV, making it the preferred method for bioanalytical studies and the quantification of low-level analytes.[3]
Experimental Protocol
1. Sample Preparation (Protein Precipitation)
For biological matrices like plasma, a simple protein precipitation method can be used.
-
Materials:
-
Acetonitrile (containing internal standard)
-
Sample (e.g., plasma)
-
-
Procedure:
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard (e.g., a structurally similar, stable isotope-labeled compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject it into the LC-MS/MS system.
-
2. LC-MS/MS Instrumentation and Conditions
-
Instrument: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 UPLC column (e.g., 2.1 mm × 100 mm, 1.7 µm particle size) for faster analysis.
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent B 0.0 10 2.0 90 2.5 90 2.6 10 | 4.0 | 10 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for furanocoumarins.
-
Mass Spectrometry Parameters:
-
The specific Multiple Reaction Monitoring (MRM) transitions for this compound and the internal standard need to be optimized by direct infusion of the standard compounds into the mass spectrometer. This involves determining the precursor ion ([M+H]⁺) and the most abundant and stable product ions.
-
Hypothetical MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound [To be determined] [To be determined] [To be optimized] | Internal Standard | [To be determined] | [To be determined] | [To be optimized] |
-
3. Calibration and Quantification
-
Prepare calibration standards and quality control (QC) samples by spiking known amounts of this compound and a constant amount of the internal standard into a blank matrix.
-
Analyze the samples using the developed LC-MS/MS method.
-
The quantification is based on the ratio of the peak area of the analyte to that of the internal standard.
Data Presentation
Table 2: LC-MS/MS Method Validation Parameters (Hypothetical Data)
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.999 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | S/N > 10 |
| Precision (RSD%) | < 10% | < 15% |
| Accuracy (Bias %) | Within ±15% | Within ±15% |
| Matrix Effect | 85 - 115% | Within ±15% |
| Recovery | > 80% | Consistent and reproducible |
III. Visualizations
Experimental Workflows
Caption: HPLC-UV workflow for this compound quantification.
Caption: LC-MS/MS workflow for this compound quantification.
Conclusion
The presented HPLC-UV and LC-MS/MS methods provide robust and reliable frameworks for the quantification of this compound. The choice of method will depend on the specific application, required sensitivity, and available instrumentation. It is imperative that any adapted method undergoes a thorough validation process to ensure its accuracy, precision, and reliability for the intended purpose, following relevant regulatory guidelines.[6][7][8]
References
- 1. A method for quantitative determination of furanocoumarins in capsules and tablets of phytochemical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validated method for the determination of risperidone and 9-hydroxyrisperidone in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A New HPLC-UV Method Using Hydrolyzation with Sodium Hydroxide for Quantitation of Trans-p-Hydroxycinnamic Acid and Total Trans-p-Hydroxycinnamic Acid Esters in the Leaves of Ligustrum robustum [mdpi.com]
- 5. web.vscht.cz [web.vscht.cz]
- 6. pharmtech.com [pharmtech.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Evaluation of 9-Hydroxyeriobofuran Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro assays to characterize the biological activity of 9-Hydroxyeriobofuran, a natural product with potential therapeutic applications. The protocols detailed below are designed to assess its cytotoxic and anti-inflammatory properties, providing a framework for preclinical evaluation.
Assessment of Cytotoxicity
To determine the cytotoxic profile of this compound, the MTT assay is a widely used and reliable method. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Table 1: Cytotoxicity of this compound Analogue on RAW 264.7 Macrophages
| Compound | Concentration (µM) | Cell Viability (%) |
| Control | 0 | 100 |
| 9-Hydroxy-isoegomaketone | 1 | ~100 |
| 5 | ~100 | |
| 10 | ~100 | |
| 20 | ~95 | |
| 40 | ~90 |
Data is representative of the activity of a closely related analogue, 9-Hydroxy-isoegomaketone, on RAW 264.7 cells after 24 hours of treatment[1].
Experimental Protocol: MTT Assay for Cell Viability
Materials:
-
96-well plates
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Workflow for Cytotoxicity Assessment
Evaluation of Anti-inflammatory Activity
The anti-inflammatory potential of this compound can be determined by measuring its ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Inhibition of Nitric Oxide (NO) Production
Nitric oxide is a pro-inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in activated macrophages.
| Compound | Concentration (µM) | NO Production Inhibition (%) |
| 9-Hydroxy-isoegomaketone | 5 | ~20% |
| 10 | ~45% | |
| 20 | ~75% |
Data is representative of the activity of a closely related analogue, 9-Hydroxy-isoegomaketone, on LPS-stimulated RAW 264.7 cells[1].
Materials:
-
RAW 264.7 cells and culture medium
-
96-well plates
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells as described in the MTT assay protocol.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group (no LPS, no compound), an LPS-only group, and a blank.
-
After incubation, collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B to the supernatant.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Inhibition of Pro-inflammatory Cytokine Production (IL-6 and TNF-α)
Pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) play a crucial role in the inflammatory cascade.
| Compound | Concentration (µM) | IL-6 Production Inhibition (%) |
| 9-Hydroxy-isoegomaketone | 5 | ~25% |
| 10 | ~50% | |
| 20 | ~80% |
Data is representative of the activity of a closely related analogue, 9-Hydroxy-isoegomaketone, on LPS-stimulated RAW 264.7 cells[1].
Materials:
-
Supernatants from the Griess assay experiment
-
Commercially available ELISA kits for murine IL-6 and TNF-α
-
Microplate reader
Procedure:
-
Use the cell culture supernatants collected from the anti-inflammatory assay.
-
Follow the manufacturer's instructions provided with the specific ELISA kits for IL-6 and TNF-α.
-
Briefly, the assay involves coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the cytokine concentrations based on the standard curve and determine the percentage of inhibition.
Investigation of Mechanism of Action: Signaling Pathway Analysis
The anti-inflammatory effects of natural products are often mediated through the modulation of key signaling pathways like NF-κB and MAPK.
Signaling Pathways in Inflammation
LPS stimulation of macrophages activates Toll-like receptor 4 (TLR4), which triggers downstream signaling cascades, primarily the NF-κB and MAPK pathways. This leads to the transcription of pro-inflammatory genes.
Experimental Protocol: Western Blot for NF-κB and MAPK Pathway Proteins
Materials:
-
RAW 264.7 cells and culture medium
-
6-well plates
-
LPS
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed RAW 264.7 cells in 6-well plates.
-
Pre-treat with this compound for 1 hour, then stimulate with LPS for a shorter time course (e.g., 15-60 minutes) to observe phosphorylation events.
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of this compound on the phosphorylation of key signaling proteins.
Workflow for Western Blot Analysis
By following these detailed protocols, researchers can effectively evaluate the in vitro cytotoxic and anti-inflammatory activities of this compound and gain insights into its potential mechanisms of action, thereby providing a solid foundation for further drug development.
References
Application Notes and Protocols for Cell-Based Assays Using 9-Hydroxyeriobofuran
A comprehensive review of the existing scientific literature reveals a significant gap in knowledge regarding the specific biological activities and mechanisms of action of 9-Hydroxyeriobofuran. While the broader classes of furan and benzofuran derivatives, to which this compound belongs, are known for a variety of biological effects, detailed cell-based assay data and established protocols specifically for this compound are not currently available. This document aims to provide a foundational understanding based on related compounds and outlines potential avenues for future research.
Introduction to this compound and Related Compounds
This compound is a member of the benzofuran family of organic compounds. Benzofurans are heterocyclic compounds found in a variety of natural products and are known to possess a wide range of pharmacological activities.[1][2] These activities include anti-tumor, antibacterial, anti-oxidative, and anti-viral properties.[1][2] The furan ring system is a fundamental component of many biologically active compounds and pharmaceuticals.[3]
Research on closely related compounds offers some clues as to the potential biological activities of this compound. For instance, the dibenzofuran derivative eriobofuran has been shown to inhibit the generation of superoxide (O2-) in human neutrophils, suggesting potential anti-inflammatory activity.[3] Furthermore, studies on other 2-arylbenzo[b]furan derivatives have demonstrated both neuroprotective and anti-inflammatory effects, indicating that this class of compounds could be relevant for neurological and inflammatory disorders.[4]
Potential Therapeutic Applications for Investigation
Given the known activities of its parent compounds, this compound could be a candidate for investigation in several therapeutic areas:
-
Oncology: The anti-tumor properties of benzofuran derivatives suggest that this compound could be evaluated for its effects on cancer cell proliferation, apoptosis, and other cancer-related signaling pathways.[1][2]
-
Inflammation and Immunology: The potential to inhibit neutrophil activity, as seen with eriobofuran, points towards a possible role in modulating inflammatory responses.[3]
-
Neuroscience: The neuroprotective and anti-inflammatory effects observed in related 2-arylbenzo[b]furans suggest that this compound could be explored for its potential in treating neurodegenerative diseases.[4]
-
Infectious Diseases: The general antibacterial and antiviral properties of benzofurans warrant investigation into the antimicrobial spectrum of this compound.[1][2]
Proposed Cell-Based Assays for Characterizing this compound
The following are general protocols for initial cell-based screening to elucidate the biological activities of this compound. These protocols are based on the known activities of related compounds and should be optimized for specific cell lines and experimental conditions.
Cytotoxicity and Cell Proliferation Assays
Objective: To determine the effect of this compound on cell viability and proliferation. This is a crucial first step to identify a suitable concentration range for further assays and to assess its potential as an anti-tumor agent.
Suggested Cell Lines:
-
A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, U87 for glioblastoma).
-
A non-cancerous control cell line (e.g., HEK293 or primary cells).
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Presentation:
| Concentration (µM) | Cell Viability (%) at 24h | Cell Viability (%) at 48h | Cell Viability (%) at 72h |
| 0 (Vehicle) | 100 | 100 | 100 |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Anti-inflammatory Assays
Objective: To evaluate the potential of this compound to modulate inflammatory responses, for example, by measuring its effect on the production of inflammatory mediators.
Suggested Cell Line:
-
RAW 264.7 murine macrophage cell line.
Experimental Protocol: Nitric Oxide (NO) Production Assay
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells. Include a negative control (no LPS) and a positive control (LPS alone).
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and express it as a percentage of the LPS-only control.
Data Presentation:
| Treatment | Concentration (µM) | Nitrite Concentration (µM) | Inhibition of NO Production (%) |
| Control (No LPS) | - | ||
| LPS | - | 0 | |
| This compound + LPS | 1 | ||
| This compound + LPS | 10 | ||
| This compound + LPS | 50 | ||
| This compound + LPS | 100 |
Signaling Pathways and Experimental Workflows
Due to the lack of specific data for this compound, the following diagrams represent hypothetical workflows and potential signaling pathways that could be investigated based on the activities of related compounds.
Experimental Workflow for Screening
Caption: General experimental workflow for the initial characterization of this compound.
Hypothetical Anti-inflammatory Signaling Pathway
Caption: Potential inhibitory effect of this compound on the NF-kB signaling pathway.
Conclusion and Future Directions
The lack of specific data on this compound presents a significant opportunity for novel research. The protocols and potential areas of investigation outlined in these application notes provide a starting point for researchers to explore the biological activities of this compound. Future studies should focus on:
-
Systematic Screening: Conducting comprehensive screening of this compound against a wide range of cancer cell lines and in various models of inflammation and neurodegeneration.
-
Mechanism of Action Studies: Once a significant biological activity is identified, further experiments, such as Western blotting, qPCR, and reporter assays, will be necessary to elucidate the underlying molecular mechanisms and signaling pathways.
-
In Vivo Studies: Promising in vitro results should be validated in appropriate animal models to assess the efficacy and safety of this compound in a physiological context.
By systematically investigating the properties of this compound, the scientific community can determine its potential as a novel therapeutic agent.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. scienceopen.com [scienceopen.com]
- 3. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective and Antineuroinflammatory Effects of Hydroxyl-Functionalized Stilbenes and 2-Arylbenzo[b]furans - PubMed [pubmed.ncbi.nlm.nih.gov]
9-Hydroxyeriobofuran: Application Notes and Protocols for Therapeutic Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential therapeutic applications of 9-Hydroxyeriobofuran, a natural product belonging to the dibenzofuran class of compounds. This document outlines its known biological activities, summarizes available quantitative data, and provides detailed protocols for in vitro evaluation. The information is intended to guide researchers in exploring the therapeutic potential of this compound in anticancer, anti-inflammatory, and neuroprotective studies.
Biological Activities and Therapeutic Potential
This compound is a dibenzofuran found in several plant species of the Pyracantha genus, including Pyracantha koidzumii, Pyracantha coccinea, and Pyracantha fortuneana. As a member of the dibenzofuran family, it is positioned as a promising candidate for therapeutic development due to the well-documented and diverse biological activities of this chemical class. These activities include potential applications in oncology, inflammatory disorders, and neurodegenerative diseases.
Preliminary studies have indicated that this compound possesses antifungal properties and can inhibit the growth of human epidermal melanocytes (HEMn). Furthermore, it has demonstrated antioxidant and antimelanogenesis effects. While specific quantitative data for this compound is still emerging, the broader class of dibenzofurans has been shown to exert its effects through various signaling pathways.
Data Presentation: Biological Activity of Dibenzofurans
Quantitative data for this compound is not yet widely available in the public domain. The following table summarizes representative data for the broader class of dibenzofuran and benzofuran derivatives to provide a comparative context for researchers.
| Compound Class | Therapeutic Area | Assay | Cell Line/Model | Activity Metric (e.g., IC₅₀) |
| Benzofuran Derivative | Anti-inflammatory | Nitric Oxide (NO) Inhibition | LPS-stimulated RAW264.7 cells | IC₅₀ = 52.23 ± 0.97 μM[1] |
| Benzofuran Derivative | Anticancer | mTOR Inhibition | Radioresistant SQ20B cancer cells | Significantly more cytotoxic than reference compounds[2] |
| Benzofuran-type Stilbene | Neuroprotection | Glutamate-induced cell death | SK-N-SH cells | Significant neuroprotective activity[3] |
| This compound | Antifungal | Fungal spore germination | Not specified | ED₅₀ values of 44, 39 and 49 μg/ml against three different fungi |
Experimental Protocols
The following are detailed protocols for key experiments to assess the therapeutic potential of this compound. These are based on established methodologies for evaluating anticancer, anti-inflammatory, and antioxidant activities.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-116, HT-29, A549)
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using a dose-response curve.
In Vitro Anti-inflammatory Assay (Egg Albumin Denaturation Assay)
This protocol assesses the anti-inflammatory potential of this compound by measuring its ability to inhibit protein denaturation.
Materials:
-
This compound
-
Fresh hen's egg albumin
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
Diclofenac sodium (as a standard anti-inflammatory drug)
-
Spectrophotometer
Procedure:
-
Preparation of Reagents: Prepare a 1% aqueous solution of egg albumin. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then make serial dilutions in PBS.
-
Reaction Mixture: In a test tube, mix 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of the this compound solution at various concentrations.
-
Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.
-
Heat-induced Denaturation: Heat the mixtures in a water bath at 70°C for 5 minutes.
-
Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation for each concentration compared to a control (without the compound). The formula for calculation is: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
Antioxidant Activity Assays (DPPH and ABTS)
These protocols measure the free radical scavenging activity of this compound.
DPPH Assay Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction: In a 96-well plate, add 100 µL of various concentrations of this compound (dissolved in methanol) to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity.
ABTS Assay Protocol:
-
Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and keeping the mixture in the dark at room temperature for 12-16 hours. Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: Add 10 µL of various concentrations of this compound to 1 mL of the diluted ABTS•+ solution.
-
Incubation: Allow the reaction to proceed for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of ABTS radical scavenging activity.
Signaling Pathways and Mechanisms of Action
While the specific signaling pathways modulated by this compound are yet to be fully elucidated, research on the broader benzofuran and dibenzofuran classes provides valuable insights into potential mechanisms of action.
Anti-inflammatory Signaling
Benzofuran derivatives have been shown to exert anti-inflammatory effects by targeting key signaling pathways such as NF-κB (Nuclear Factor kappa B) and MAPK (Mitogen-Activated Protein Kinase) .[1][4] These pathways are crucial regulators of the inflammatory response, controlling the expression of pro-inflammatory cytokines and mediators.
Caption: Putative anti-inflammatory signaling pathway of this compound.
Anticancer Signaling
The anticancer activity of benzofuran derivatives has been linked to the inhibition of the mTOR (mammalian Target of Rapamycin) and AKT signaling pathways.[2][5] These pathways are critical for cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.
Caption: Potential anticancer signaling pathway inhibited by this compound.
Neuroprotective Signaling
The neuroprotective effects of benzofuran-related compounds may be mediated through several pathways, including the modulation of the metabotropic glutamate receptor 1 (mGluR1) , and the upregulation of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and the antioxidant response element Nrf2 .[3][6]
Caption: Proposed neuroprotective mechanisms of this compound.
Conclusion and Future Directions
This compound represents a promising natural product for further investigation as a potential therapeutic agent. The protocols and information provided in these application notes are intended to serve as a starting point for researchers to explore its anticancer, anti-inflammatory, and neuroprotective properties. Future research should focus on generating specific quantitative data for this compound, elucidating its precise molecular targets and signaling pathways, and evaluating its efficacy and safety in preclinical in vivo models.
References
- 1. mdpi.com [mdpi.com]
- 2. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer’s Disease Model: Molecular, Biochemical, and Behavioral Analyses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of 9-Hydroxyeriobofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of novel derivatives of 9-Hydroxyeriobofuran, a hypothetical benzofuran natural product, as potential therapeutic agents. The protocols outlined below are based on established methodologies for the synthesis, characterization, and biological evaluation of related benzofuran compounds.
Introduction to this compound and its Therapeutic Potential
Benzofuran and its derivatives are a class of heterocyclic compounds found in a variety of natural products and are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] The therapeutic potential of benzofuran scaffolds often lies in the nature and position of their substituents, which can significantly influence their interaction with biological targets.[1][3] Hydroxylated benzofurans, in particular, are of interest due to the potential for hydrogen bonding interactions with target proteins. This document outlines a strategic approach to the synthesis and evaluation of novel derivatives of this compound to explore their structure-activity relationships (SAR) and identify lead compounds for further development. Several benzofuran derivatives have shown promise as anticancer agents by targeting various signaling pathways, including the mTOR and NF-κB pathways.[6][7][8]
Synthetic Strategy for this compound Derivatives
A general synthetic scheme for the preparation of this compound derivatives is proposed below. This strategy allows for the introduction of diverse functional groups at key positions to enable a thorough investigation of the SAR. The synthesis of hydroxylated benzofurans can be achieved through various methods, including intramolecular cyclization of substituted phenols.[9][10][11]
Workflow for the Synthesis of this compound Derivatives
Caption: A generalized workflow for the synthesis and evaluation of this compound derivatives.
Experimental Protocol: General Procedure for the Synthesis of a 9-O-Alkyl-Eriobofuran Derivative
-
Step 1: O-Alkylation of this compound. To a solution of this compound (1.0 eq) in a suitable solvent such as acetone or DMF, add a base (e.g., K2CO3, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide (e.g., benzyl bromide, 1.2 eq) to the reaction mixture.
-
Heat the reaction to 60 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter to remove the base.
-
Concentrate the filtrate under reduced pressure.
-
Step 2: Purification. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 9-O-alkyl-eriobofuran derivative.
-
Step 3: Characterization. Characterize the purified compound by spectroscopic methods, including 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS), to confirm its structure and purity.
Biological Evaluation of this compound Derivatives
A panel of in vitro assays should be employed to determine the biological activity of the synthesized derivatives. The initial screening will focus on cytotoxicity against a panel of human cancer cell lines.
Workflow for In Vitro Biological Evaluation
Caption: A tiered workflow for the biological evaluation of this compound derivatives.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[12][13]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Data Presentation
The quantitative data from the biological assays should be summarized in tables for clear comparison of the activity of the different derivatives.
Table 1: Hypothetical Cytotoxic Activity of this compound Derivatives against Human Cancer Cell Lines (IC50 in µM)
| Compound ID | R Group at C-9 | MCF-7 (Breast) | HCT116 (Colon) | A549 (Lung) |
| 9-OH-Eriobo | -OH | 15.2 ± 1.8 | 20.5 ± 2.1 | 25.1 ± 3.0 |
| Derivative 1 | -OCH3 | 8.5 ± 0.9 | 12.3 ± 1.5 | 18.7 ± 2.2 |
| Derivative 2 | -OCH2Ph | 2.1 ± 0.3 | 4.7 ± 0.6 | 7.9 ± 1.1 |
| Derivative 3 | -OCOCH3 | 12.8 ± 1.4 | 18.1 ± 2.0 | 22.4 ± 2.8 |
| Doxorubicin | - | 0.5 ± 0.1 | 0.8 ± 0.1 | 1.2 ± 0.2 |
Proposed Mechanism of Action and Signaling Pathway Analysis
Based on the literature for structurally related benzofurans, promising derivatives could be investigated for their effect on key cancer-related signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[1][6][8]
Proposed Signaling Pathway Targeted by this compound Derivatives
Caption: Proposed inhibition of the mTOR signaling pathway by a this compound derivative.
Experimental Protocol: Western Blot Analysis for mTOR Pathway Proteins
-
Cell Lysis: Treat cancer cells with the active this compound derivative for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key mTOR pathway proteins (e.g., p-mTOR, mTOR, p-Akt, Akt, p-p70S6K, p70S6K) overnight at 4 °C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities to determine the changes in protein expression and phosphorylation levels.
By following these application notes and protocols, researchers can systematically develop and evaluate novel derivatives of this compound, leading to the identification of promising candidates for further preclinical and clinical development.
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. scienceopen.com [scienceopen.com]
- 6. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Facial Protocol for the Synthesis of Benzofuran Derivatives by the Reaction of o-Hydroxy Aryl Ketone, Amine and Chloroacetyl Chloride -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
- 11. researchgate.net [researchgate.net]
- 12. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Experimental Protocol for In Vivo Administration of 9-Hydroxyeriobofuran: A General Guideline
Disclaimer: As of the latest literature review, specific in vivo experimental protocols for 9-Hydroxyeriobofuran are not available. The following application notes and protocols are presented as a generalized guideline for the in vivo administration of a novel furanocoumarin compound, referred to herein as "Compound X," which can be adapted for this compound based on its specific physicochemical properties and toxicological profile. This protocol is intended for researchers, scientists, and drug development professionals and should be adapted and validated according to institutional and regulatory guidelines.
Introduction
Furanocoumarins are a class of organic chemical compounds produced by a variety of plants. They are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This compound is a furanocoumarin derivative with potential therapeutic applications. This document outlines a general protocol for the in vivo administration of a novel furanocoumarin, "Compound X," to assess its pharmacokinetic profile and preliminary efficacy in a rodent model.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for the administration of "Compound X." These values are for illustrative purposes and should be determined empirically for this compound.
Table 1: Dosing Regimen for "Compound X" in Mice
| Parameter | Intravenous (IV) | Oral Gavage (PO) | Intraperitoneal (IP) |
| Vehicle | 10% DMSO, 40% PEG300, 50% Saline | 0.5% Methylcellulose in Water | 5% DMSO, 95% Saline |
| Dosage (mg/kg) | 1, 5, 10 | 10, 50, 100 | 5, 25, 50 |
| Administration Volume (mL/kg) | 5 | 10 | 10 |
| Frequency | Single dose | Daily for 14 days | Every other day for 7 doses |
Table 2: Hypothetical Pharmacokinetic Parameters of "Compound X" in Rats (10 mg/kg IV)
| Parameter | Symbol | Value | Unit |
| Half-life | t½ | 4.5 | hours |
| Maximum Concentration | Cmax | 1200 | ng/mL |
| Area Under the Curve | AUC(0-inf) | 3600 | ng*h/mL |
| Volume of Distribution | Vd | 2.5 | L/kg |
| Clearance | CL | 0.45 | L/h/kg |
Experimental Protocols
Animal Models
-
Species: Male/Female C57BL/6 mice or Sprague-Dawley rats
-
Age: 8-10 weeks
-
Housing: Standard specific-pathogen-free (SPF) conditions with a 12-hour light/dark cycle, ad libitum access to food and water.
-
Acclimatization: Minimum of 7 days before the experiment.
Preparation of "Compound X" Formulation
-
IV Formulation: Dissolve "Compound X" in 100% DMSO to create a stock solution. For a final formulation of 10% DMSO, 40% PEG300, and 50% saline, first mix the required volume of DMSO stock with PEG300, then add saline dropwise while vortexing to prevent precipitation.
-
PO Formulation: Suspend "Compound X" in 0.5% methylcellulose in sterile water. Use a homogenizer to ensure a uniform suspension.
-
IP Formulation: Dissolve "Compound X" in DMSO and then dilute with sterile saline to the final concentration (e.g., 5% DMSO).
Administration of "Compound X"
-
Animal Handling: Handle animals gently to minimize stress. Record the body weight of each animal before dosing.
-
Intravenous (IV) Injection: Administer the formulation via the tail vein using a 27-gauge needle. The injection should be slow (over 1-2 minutes).
-
Oral Gavage (PO): Use a ball-tipped gavage needle to administer the suspension directly into the stomach.
-
Intraperitoneal (IP) Injection: Inject the solution into the lower right quadrant of the abdomen, avoiding the cecum and bladder.
Sample Collection for Pharmacokinetic Analysis
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) from the saphenous or tail vein at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) into EDTA-coated tubes.
-
Plasma Preparation: Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C. Collect the supernatant (plasma) and store at -80°C until analysis.
-
Tissue Harvesting: At the end of the study, euthanize the animals and collect relevant tissues (e.g., liver, kidney, brain). Snap-freeze the tissues in liquid nitrogen and store them at -80°C.
Bioanalytical Method
Analyze the concentration of "Compound X" in plasma and tissue homogenates using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.
Visualization of Pathways and Workflows
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be modulated by a furanocoumarin compound, leading to anti-inflammatory effects.
Caption: Hypothetical anti-inflammatory signaling pathway of Compound X.
Experimental Workflow
The following diagram outlines the general workflow for an in vivo study of a novel compound.
Caption: General experimental workflow for in vivo compound testing.
Application Notes and Protocols for Studying 9-Hydroxyeriobofuran Protein Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Hydroxyeriobofuran is a natural compound of interest for its potential therapeutic properties. Understanding its interaction with proteins is a critical step in elucidating its mechanism of action and advancing drug development efforts. This document provides detailed application notes and protocols for a suite of biophysical and biochemical techniques to characterize the binding of this compound to its protein targets. The described methods will enable the determination of binding affinity, kinetics, thermodynamics, and the identification of potential protein interactors.
Key Techniques for Characterizing Protein Binding
Several powerful techniques can be employed to study the interaction between this compound and its target proteins. These include label-free methods that measure the direct binding event, as well as affinity-based methods for target identification.
-
Surface Plasmon Resonance (SPR): A highly sensitive optical technique for real-time monitoring of biomolecular interactions.[1][2][3][4][5] It provides quantitative information on binding affinity (K_D), and association (k_a) and dissociation (k_d) rate constants.
-
Isothermal Titration Calorimetry (ITC): Considered the gold standard for thermodynamic characterization of binding interactions.[6][7][8][9][10] ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile, including the change in enthalpy (ΔH) and entropy (ΔS).
-
Bio-layer Interferometry (BLI): An optical biosensing technology that, similar to SPR, monitors biomolecular interactions in real-time without the need for labels.[11][12][13][14] It is particularly well-suited for high-throughput screening of binding partners.
-
Affinity Chromatography: A powerful method for identifying and isolating proteins that bind to a specific ligand.[15][16][17] This technique is invaluable for discovering the molecular targets of novel compounds like this compound.
Data Presentation: Quantitative Binding Parameters
The following table summarizes hypothetical quantitative data that could be obtained from the described experimental techniques for the interaction of this compound with a putative target protein.
| Technique | Parameter | Value | Units |
| Surface Plasmon Resonance (SPR) | Association Rate (k_a) | 1.5 x 10^5 | M⁻¹s⁻¹ |
| Dissociation Rate (k_d) | 3.2 x 10⁻³ | s⁻¹ | |
| Equilibrium Dissociation Constant (K_D) | 21.3 | µM | |
| Isothermal Titration Calorimetry (ITC) | Stoichiometry (n) | 1.1 | |
| Change in Enthalpy (ΔH) | -8.5 | kcal/mol | |
| Change in Entropy (ΔS) | 5.2 | cal/mol·K | |
| Equilibrium Dissociation Constant (K_D) | 25.8 | µM | |
| Bio-layer Interferometry (BLI) | Association Rate (k_a) | 1.3 x 10^5 | M⁻¹s⁻¹ |
| Dissociation Rate (k_d) | 3.5 x 10⁻³ | s⁻¹ | |
| Equilibrium Dissociation Constant (K_D) | 26.9 | µM |
Experimental Protocols
Surface Plasmon Resonance (SPR) Analysis
Objective: To determine the binding kinetics and affinity of this compound to a target protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, NTA)
-
Target protein
-
This compound
-
Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)
-
Amine coupling kit (EDC, NHS, Ethanolamine) or appropriate capture chemistry reagents
Protocol:
-
Sensor Chip Preparation: Equilibrate the sensor chip with running buffer.
-
Protein Immobilization:
-
Activate the sensor surface using a 1:1 mixture of EDC and NHS.
-
Inject the target protein (e.g., 50 µg/mL in immobilization buffer) to achieve the desired immobilization level.
-
Deactivate excess reactive groups with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in running buffer (e.g., 0.1 µM to 100 µM).
-
Inject the different concentrations of this compound over the immobilized protein surface, followed by a dissociation phase with running buffer.
-
Include a buffer-only injection as a blank for double referencing.
-
-
Regeneration: After each binding cycle, inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.[2]
-
Data Analysis:
-
Subtract the reference surface and blank injection data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine k_a, k_d, and K_D.
-
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of the this compound-protein interaction.
Materials:
-
Isothermal Titration Calorimeter
-
Target protein
-
This compound
-
Dialysis buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4)
Protocol:
-
Sample Preparation:
-
Dialyze the target protein against the chosen buffer extensively to ensure buffer matching.
-
Dissolve this compound in the final dialysis buffer.
-
Determine accurate concentrations of both protein and ligand.
-
-
ITC Experiment:
-
Load the protein solution (e.g., 10-50 µM) into the sample cell.
-
Load the this compound solution (e.g., 10-20 times the protein concentration) into the injection syringe.
-
Set the experimental parameters (temperature, stirring speed, injection volume, spacing).
-
Perform a series of injections of this compound into the protein solution.
-
-
Data Analysis:
Bio-layer Interferometry (BLI)
Objective: To measure the real-time binding of this compound to a target protein, suitable for screening.
Materials:
-
BLI instrument (e.g., Octet)
-
Biosensors (e.g., Streptavidin-coated for biotinylated protein)
-
Target protein (biotinylated, if using streptavidin sensors)
-
This compound
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)
-
96-well or 384-well microplates
Protocol:
-
Biosensor Hydration: Hydrate the biosensors in the assay buffer for at least 10 minutes.
-
Protein Immobilization:
-
Load the biotinylated target protein onto the streptavidin biosensors to a stable baseline.
-
-
Baseline Establishment: Equilibrate the loaded biosensors in assay buffer to establish a stable baseline.
-
Association: Move the biosensors to wells containing a dilution series of this compound (e.g., 0.1 µM to 100 µM) and record the association phase.
-
Dissociation: Transfer the biosensors back to wells containing only assay buffer to monitor the dissociation phase.
-
Data Analysis:
-
Align the data to the baseline and dissociation steps.
-
Fit the association and dissociation curves globally to a 1:1 binding model to obtain k_a, k_d, and K_D.
-
Affinity Chromatography for Target Identification
Objective: To identify the protein targets of this compound from a complex biological sample (e.g., cell lysate).
Materials:
-
This compound-conjugated affinity resin (e.g., NHS-activated Sepharose)
-
Control resin (without this compound)
-
Cell lysate
-
Lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, 1% NP-40, pH 7.4, with protease inhibitors)
-
Wash buffer (e.g., Lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., 0.1 M Glycine-HCl, pH 2.5 or a solution of free this compound)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
SDS-PAGE materials and mass spectrometry facility
Protocol:
-
Preparation of Affinity Resin: Covalently couple this compound to the activated resin according to the manufacturer's instructions. Block any remaining active sites.
-
Cell Lysate Preparation: Prepare a clarified cell lysate from the biological source of interest.
-
Affinity Pull-down:
-
Incubate the cell lysate with both the this compound affinity resin and the control resin.
-
Wash the resins extensively with wash buffer to remove non-specifically bound proteins.
-
-
Elution: Elute the specifically bound proteins from the affinity resin using the elution buffer. Neutralize the eluate immediately.
-
Analysis:
Visualizations
Signaling Pathway Diagram
This diagram illustrates a generic signaling pathway that could be modulated by the binding of this compound to its target protein.
Caption: Generic signaling cascade initiated by ligand binding.
Experimental Workflow for Protein Binding Analysis
This diagram outlines the logical flow of experiments to characterize the protein binding of this compound.
Caption: Workflow for this compound protein binding studies.
Logical Relationship of Binding Parameters
This diagram illustrates the relationship between the key binding parameters measured by different techniques.
Caption: Interrelationship of kinetic and thermodynamic binding parameters.
References
- 1. Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 7. Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions | Malvern Panalytical [malvernpanalytical.com]
- 8. Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions - Creative Proteomics [iaanalysis.com]
- 9. Characterization of molecular interactions using isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. MagHelix™ Bio-layer Interferometry (BLI) - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 12. Bio-layer interferometry - Wikipedia [en.wikipedia.org]
- 13. Biolayer Interferometry (BLI) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 14. Basics of Biolayer Interferometry (BLI) | AAT Bioquest [aatbio.com]
- 15. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]
- 17. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Molecular Docking Studies of 9-Hydroxyeriobofuran
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for conducting molecular docking studies with the natural product 9-Hydroxyeriobofuran. Due to the limited specific experimental data on this compound, this document outlines a generalized protocol using this compound as a template for investigating the potential interactions of novel natural products with therapeutic targets. The protocols focus on two key areas of biological activity frequently associated with similar hydroisobenzofuran and benzofuran compounds: anti-inflammatory and anticancer effects. Detailed methodologies for in silico analysis are provided, including protein and ligand preparation, molecular docking using AutoDock Vina, and interpretation of results. Additionally, this guide includes templates for data presentation and visualizations of relevant signaling pathways to facilitate the clear and effective communication of research findings.
Introduction to this compound and Molecular Docking
This compound is a natural product belonging to the hydroisobenzofuran class of compounds. While specific biological activities of this compound are not extensively documented, structurally related compounds have demonstrated promising anti-inflammatory and anticancer properties. Molecular docking is a powerful computational technique used in drug discovery to predict the binding orientation and affinity of a small molecule (ligand), such as this compound, to a specific protein target (receptor).[1] This in silico approach allows for the rapid screening of potential drug candidates and provides insights into the molecular basis of their activity, thereby guiding further experimental validation.
Key Applications of Molecular Docking for this compound:
-
Target Identification: Predict potential protein targets by docking against a panel of proteins known to be involved in inflammation and cancer.
-
Binding Mode Analysis: Elucidate the specific interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and its target proteins.
-
Lead Optimization: Guide the chemical modification of the this compound scaffold to improve binding affinity and selectivity.
-
Mechanism of Action Hypothesis: Formulate hypotheses about the biological pathways modulated by this compound based on its predicted protein targets.
Potential Therapeutic Targets for this compound
Based on the known activities of structurally similar compounds, two primary areas of investigation for this compound are its potential as an anti-inflammatory and an anticancer agent.
Anti-inflammatory Target: Cyclooxygenase-2 (COX-2)
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.[2][3][4] Inhibition of COX-2 is a well-established strategy for treating inflammation.
-
Protein Target: Human Cyclooxygenase-2 (COX-2)
-
PDB ID: --INVALID-LINK--[5]
Anticancer Target: B-cell lymphoma 2 (Bcl-2)
B-cell lymphoma 2 (Bcl-2) is a key anti-apoptotic protein that is often overexpressed in cancer cells, contributing to their survival and resistance to therapy.[6][7] Inhibiting Bcl-2 can promote apoptosis (programmed cell death) in cancer cells.
Experimental Protocols: Molecular Docking of this compound
This section details the step-by-step protocol for performing molecular docking of this compound against COX-2 and Bcl-2 using AutoDock Vina, a widely used open-source docking program.
Ligand Preparation
Accurate preparation of the ligand is crucial for successful docking.
-
Obtain 3D Structure: The 3D structure of this compound can be drawn using chemical drawing software like ChemDraw or MarvinSketch and saved in a suitable format (e.g., MOL or SDF). Alternatively, if the structure is available in a database like PubChem, it can be downloaded from there.
-
Energy Minimization: The ligand's 3D structure should be energy-minimized using a force field (e.g., MMFF94) to obtain a low-energy conformation. This can be done using software like Avogadro or UCSF Chimera.
-
File Format Conversion and PDBQT Preparation:
Protein Preparation
The protein structure must be carefully prepared to ensure it is ready for docking.
-
Download Protein Structure: Download the crystal structures of COX-2 (PDB ID: 5F19) and Bcl-2 (PDB ID: 2W3L) from the Protein Data Bank (PDB).
-
Clean the Protein Structure:
-
Add Hydrogens and Charges:
-
Add polar hydrogen atoms to the protein structure.
-
Assign Kollman charges to the protein. These steps are typically performed using AutoDock Tools.
-
-
PDBQT Conversion: Save the prepared protein structure in the PDBQT format.
Grid Box Generation
The grid box defines the search space for the docking simulation on the protein surface.
-
Identify the Binding Site: The binding site can be identified from the literature or by observing the location of the co-crystallized ligand in the original PDB file.
-
Define the Grid Box:
-
Using AutoDock Tools, generate a grid box that encompasses the identified binding site.
-
The size and center of the grid box should be adjusted to be large enough to accommodate the ligand and allow for conformational sampling.[14][15][16]
-
Record the grid box center coordinates (x, y, z) and dimensions.
-
Running the Docking Simulation with AutoDock Vina
-
Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the output file name.
-
Execute AutoDock Vina: Run AutoDock Vina from the command line, providing the configuration file as input. Vina will perform the docking and generate an output file containing the predicted binding poses and their corresponding binding affinities.
Analysis of Docking Results
-
Binding Affinity: The primary quantitative result is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger predicted binding.[17]
-
Binding Pose Visualization: Visualize the predicted binding poses of this compound within the protein's active site using software like UCSF Chimera or Discovery Studio Visualizer.
-
Interaction Analysis: Analyze the non-covalent interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.[18][19] These interactions provide insights into the stability of the protein-ligand complex.
Data Presentation
Clear and concise presentation of docking data is essential for interpretation and comparison.
Table 1: Hypothetical Molecular Docking Results for this compound
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |
| COX-2 | 5F19 | -8.5 | Tyr385, Ser530 | Val349, Leu352, Phe518 |
| Bcl-2 | 2W3L | -7.9 | Arg146, Tyr108 | Phe105, Val133, Ala149 |
Visualization of Pathways and Workflows
Signaling Pathways
Diagrams of relevant signaling pathways can help to contextualize the results of molecular docking studies.
Caption: Inhibition of the COX-2 pathway by this compound.
Caption: Inhibition of Bcl-2 by this compound to promote apoptosis.
Experimental Workflow
A clear workflow diagram is essential for communicating the experimental design.
Caption: A generalized workflow for molecular docking studies.
Conclusion and Future Directions
This document provides a foundational protocol for the in silico investigation of this compound using molecular docking. By targeting key proteins in inflammatory and cancer pathways, these computational methods can provide valuable preliminary data and guide further research. The hypothetical results presented herein serve as a template for the analysis and reporting of future docking studies. It is imperative that in silico predictions are followed by in vitro and in vivo experimental validation to confirm the biological activity of this compound and its derivatives. Future work should focus on expanding the panel of protein targets, performing molecular dynamics simulations to assess the stability of the predicted complexes, and synthesizing analogs of this compound with improved pharmacological properties.
References
- 1. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 2. Influencing COX-2 Activity by COX Related Pathways in Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular docking analysis of doronine derivatives with human COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Molecular docking analysis of Bcl-2 with phyto-compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 11. youtube.com [youtube.com]
- 12. quora.com [quora.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. GitHub - pritampanda15/Grid-Box-Generator: This app helps you to generate or define grid box for Autodock Vina and Autodock4 [github.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. binding energy - How I can analyze and present docking results? - Matter Modeling Stack Exchange [mattermodeling.stackexchange.com]
- 19. m.youtube.com [m.youtube.com]
Application of 9-Hydroxyeriobofuran in Cancer Research: Information Not Available
A comprehensive search of scientific literature and publicly available research data has yielded no information on a compound named "9-Hydroxyeriobofuran" and its application in cancer research.
Extensive searches were conducted to locate studies related to the mechanism of action, targeted signaling pathways, and experimental protocols involving this compound in the context of cancer. These searches included various academic and scientific databases. Unfortunately, no relevant publications, articles, or data repositories were identified that mention or describe this specific compound.
This lack of information prevents the creation of the requested detailed Application Notes and Protocols, as there is no quantitative data to summarize, no experimental methodologies to detail, and no established signaling pathways to visualize.
It is possible that "this compound" may be a novel or very recently synthesized compound that has not yet been the subject of published research. Alternatively, the name may be a synonym not widely used in scientific literature, or there may be a typographical error in the compound's name.
Researchers, scientists, and drug development professionals interested in this area are advised to:
-
Verify the compound name and chemical structure: Ensure the accuracy of the name "this compound."
-
Consult specialized chemical databases: Check resources such as PubChem, ChemSpider, and SciFinder for any registered compound with this name or a similar structure.
-
Monitor recent scientific publications: New research on novel compounds is continuously being published.
Without any foundational research on this compound, it is not possible to provide the specific application notes, protocols, and visualizations as requested. Should information on this compound become available in the future, a detailed analysis of its role in cancer research could be conducted.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 9-Hydroxyeriobofuran and Related Benzofurans
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of complex molecules like 9-Hydroxyeriobofuran.
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?
Answer: A low or nonexistent yield can stem from various factors throughout the experimental process. A systematic approach is crucial to identify the root cause.
Potential Causes and Solutions:
-
Reagent Quality:
-
Degraded Reagents: Starting materials, reagents, or catalysts may have degraded due to improper storage or age. It's important to use freshly purified reagents and solvents.
-
Incorrect Stoichiometry: Inaccurate measurement of limiting reagents can halt the reaction prematurely. Double-check all calculations and measurements.
-
-
Reaction Conditions:
-
Temperature: The reaction may be highly sensitive to temperature. If the reaction is exothermic, uncontrolled temperature increases can lead to side product formation. Conversely, insufficient temperature may prevent the reaction from proceeding. Consider running the reaction at different temperatures to find the optimal condition.[1]
-
Reaction Time: The reaction may not have reached completion, or the product may be degrading over time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[2]
-
Atmosphere: Some reactions are sensitive to air or moisture. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if necessary.
-
-
Work-up and Purification:
-
Product Loss During Extraction: The desired product might be partially soluble in the aqueous layer during liquid-liquid extraction.[3] It is advisable to check the aqueous layer for your product.[3]
-
Product Degradation: The product may be unstable to the pH conditions of the work-up.[3] For instance, acid-sensitive products can degrade during an acidic wash.[4] Test the stability of your compound by exposing a small sample to the work-up conditions before processing the entire batch.[3]
-
Loss on Stationary Phase: The product may be adsorbing irreversibly to the silica gel during column chromatography. Trying a different stationary phase (e.g., alumina, C18) or deactivating the silica gel with a small amount of triethylamine in the eluent can mitigate this.
-
Issue 2: Formation of Unexpected Side Products
Question: My reaction is yielding a significant amount of an unexpected side product. How can I identify it and prevent its formation?
Answer: The formation of side products is a common challenge in organic synthesis. Identifying the side product is the first step toward optimizing the reaction to favor the desired product.
Identification and Prevention:
-
Characterization: Isolate the side product using chromatography and characterize it fully using spectroscopic methods (NMR, MS, IR). Understanding its structure can provide insights into the reaction mechanism and how it was formed.
-
Reaction Selectivity:
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Regioselectivity/Stereoselectivity: If the side product is an isomer of the desired product, the reaction may lack selectivity. This can often be influenced by the choice of catalyst, solvent, or temperature. For example, in the synthesis of certain benzofuran isomers, the choice of acid and solvent can selectively produce different products.[5]
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Protecting Groups: In multi-step syntheses, the choice of protecting groups is critical. A protecting group might be unstable under the reaction conditions, leading to side reactions.[4] It's essential to select protecting groups that are stable to the reaction conditions and can be removed without affecting the rest of the molecule.[4]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the optimal solvent and temperature for my reaction?
A1: The choice of solvent and temperature can significantly impact the yield and selectivity of a reaction.[1][2] It is often necessary to screen several conditions to find the optimum. For the synthesis of dihydrobenzofuran neolignans, for example, acetonitrile was found to provide a good balance between conversion and selectivity.[1][2][6] Temperature optimization is also crucial; in the same study, reflux conditions led to better results compared to room temperature or 0 °C.[1] A systematic approach, such as a design of experiments (DoE), can be an efficient way to screen multiple parameters simultaneously.
Q2: My product is difficult to purify. What strategies can I employ?
A2: Purification can be challenging, especially for complex natural products. If standard flash chromatography is not effective, consider the following:
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Alternative Chromatographic Techniques: Preparative TLC, High-Performance Liquid Chromatography (HPLC), or Size-Exclusion Chromatography (SEC) can offer better separation.
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Crystallization: If your product is a solid, crystallization can be a highly effective purification method that can also provide X-ray quality crystals for structure confirmation.
-
Derivatization: Sometimes, converting the product to a more easily purifiable derivative, and then removing the derivatizing group, can be a viable strategy.
Q3: How can I improve the reproducibility of my synthesis?
A3: Lack of reproducibility can be frustrating. To improve it, focus on:
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Detailed Record-Keeping: Document every detail of the experimental procedure, including the source and purity of reagents, reaction setup, and observations.
-
Consistent Reagent Quality: Use reagents from the same supplier and lot number if possible. If not, purify reagents to a consistent standard before use.
-
Precise Control of Reaction Parameters: Use automated equipment for additions and temperature control to ensure consistency between runs.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize data from studies on the synthesis of related benzofuran structures and serve as examples of how to present quantitative data for reaction optimization.
Table 1: Optimization of Reaction Conditions for the Synthesis of 3-acylbenzofuran (4a) and 3-formylbenzofuran (5a) [5]
| Entry | Reagent | Solvent | Temp. [°C] | Time [h] | Yield 4a [%] | Yield 5a [%] |
| 1 | K₂CO₃ | THF | r.t. | 4 | 97 | — |
| 2 | Pyridine | THF | 70 | 12 | Trace | — |
| 3 | — | AcOH | 110 | 3 | 98 | — |
| 4 | PPTS | PhCH₃ | 110 | 7 | 95 | Trace |
| 5 | TFA | PhCH₃ | 110 | 4 | 95 | Trace |
| 6 | p-TsOH | (CF₃)₂CHOH | r.t. | 0.5 | — | 98 |
Table 2: Optimization of Oxidant for the Synthesis of Dihydrobenzofuran Neolignans [1][6]
| Entry | Oxidant (equiv.) | Solvent | Time (h) | Conversion (%) | Selectivity (%) |
| 1 | Ag₂O (0.5) | Acetonitrile | 4 | >95 | 44 |
| 2 | Ag₂CO₃ (0.5) | Acetonitrile | 4 | 65 | 32 |
| 3 | AgOAc (1.0) | Acetonitrile | 4 | 50 | 25 |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of related benzofuran structures, which can serve as a starting point for developing a synthesis for this compound.
Protocol 1: Synthesis of Dihydrobenzofuran Neolignans via Oxidative Coupling [1][6]
-
Preparation of Starting Material (Methyl p-coumarate):
-
Dissolve coumaric acid (3.0 g, 18.3 mmol) in 30 mL of methanol in a 100-mL round-bottom flask.
-
Add 1 mL of sulfuric acid.
-
Keep the reaction mixture under reflux at 85 °C for 4 h.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with a saturated NaHCO₃ solution (3 x 30 mL).
-
The organic phase is dried over MgSO₄, filtered, and the solvent is evaporated to afford methyl p-coumarate.
-
-
Oxidative Coupling:
-
To a solution of methyl p-coumarate (0.56 mmol) in acetonitrile (10 mL), add silver(I) oxide (0.5 equiv.).
-
Stir the reaction mixture at reflux for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture to remove the silver salts and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired dihydrobenzofuran neolignan.
-
Protocol 2: Selective Synthesis of 3-formylbenzofuran [5]
-
Reaction Setup:
-
To a solution of the 2,3-dihydrobenzofuran starting material (0.2 mmol) in 1,1,1,3,3,3-hexafluoro-2-propanol ((CF₃)₂CHOH) (2 mL), add p-toluenesulfonic acid (p-TsOH) (2 equiv.).
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 3-formylbenzofuran.
-
Visualizations
The following diagrams illustrate a general experimental workflow and a troubleshooting logic tree.
Caption: General experimental workflow for natural product synthesis.
Caption: Troubleshooting logic for low or no product yield.
References
Technical Support Center: Isolation of Novel Hydroxylated Furan Compounds
Disclaimer: As of late 2025, specific literature detailing the isolation and challenges of a compound named "9-Hydroxyeriobofuran" is not available in the public domain. This technical support center provides a comprehensive guide and troubleshooting protocols for the isolation of novel hydroxylated furan derivatives from a complex plant matrix, using Eriobotrya japonica (loquat) as a representative example, based on established principles of natural product chemistry. Researchers embarking on the isolation of a potentially novel compound like "this compound" can utilize this guide to navigate common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for isolating a novel hydroxylated furan compound from Eriobotrya japonica leaves?
A1: The initial phase involves careful sample preparation and a systematic extraction strategy. Freshly collected leaves should be properly identified, cleaned, and dried to prevent enzymatic degradation of phytochemicals. A successive solvent extraction approach is recommended to fractionate compounds based on polarity.[1] This typically starts with a non-polar solvent like petroleum ether or hexane to remove lipids and chlorophyll, followed by solvents of increasing polarity such as ethyl acetate and methanol to extract a wide range of compounds, including flavonoids, phenolics, and potentially, novel furan derivatives.[1][2]
Q2: I am observing very low yields of my target compound in the initial extract. What could be the reason?
A2: Low yields of a target natural product can be attributed to several factors. The concentration of the compound in the plant material may be inherently low. Seasonal and geographical variations can also significantly impact the phytochemical profile of the plant.[3] Inefficient extraction methods can also be a cause; consider optimizing parameters such as the solvent-to-solid ratio, extraction time, and temperature. For thermally unstable compounds, prolonged exposure to high temperatures during extraction should be avoided.[4]
Q3: My target hydroxylated furan appears to be degrading during the isolation process. How can I minimize this?
A3: Furan-containing compounds can be sensitive to acidic conditions and oxidative degradation. The hydroxyl group can also increase susceptibility to oxidation. To minimize degradation, it is crucial to work at moderate temperatures and protect the samples from light. Using antioxidants like ascorbic acid or BHT during extraction and purification might be beneficial. Maintaining a neutral pH during aqueous extractions and subsequent chromatographic steps is also advisable.
Q4: I am struggling to separate my target compound from other closely related phenolics. What purification strategies should I employ?
A4: Co-elution with other structurally similar compounds is a common challenge. A multi-step chromatographic approach is often necessary. After initial fractionation using column chromatography with silica gel or Sephadex, employ more advanced techniques. High-Performance Liquid Chromatography (HPLC) with a C18 or phenyl-hexyl column is highly effective for separating phenolic and furanoid compounds.[5] Experimenting with different solvent gradients and mobile phase modifiers (e.g., formic acid, trifluoroacetic acid, or ammonia) can significantly improve resolution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Broad or Tailing Peaks in HPLC | - Column overload- Secondary interactions with silica- Inappropriate mobile phase pH | - Reduce sample concentration.- Use a mobile phase with a small amount of acid (e.g., 0.1% formic acid) to suppress silanol interactions.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Irreversible Adsorption on Silica Gel | - Highly polar nature of the hydroxylated furan- Interaction of the furan ring with acidic silica | - Use a less acidic stationary phase like alumina or a bonded-phase silica (e.g., diol, amino).- Consider using reversed-phase chromatography (e.g., C18 silica) as an alternative. |
| Loss of Compound During Solvent Evaporation | - The compound may be volatile or semi-volatile. | - Use a rotary evaporator at a lower temperature and pressure.- For very small quantities, use a gentle stream of nitrogen to evaporate the solvent. |
| Formation of Multiple Spots on TLC After Purification | - On-plate degradation- Isomerization | - Develop the TLC plate in a chamber saturated with the mobile phase to minimize exposure to air and light.- Consider the possibility of tautomers or isomers and characterize each spot. |
| Inconsistent Bioactivity Results | - Presence of synergistic or antagonistic impurities- Degradation of the active compound | - Ensure the final compound is of high purity (>95%) using HPLC and NMR.- Store the purified compound under inert gas at a low temperature and protected from light. |
Experimental Protocols
Protocol 1: Successive Solvent Extraction of Eriobotrya japonica Leaves
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Preparation: Air-dry fresh leaves of Eriobotrya japonica in the shade for 7-10 days. Grind the dried leaves into a coarse powder.
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Defatting: Macerate 100g of the powdered leaves in 500 mL of petroleum ether for 24 hours at room temperature with occasional shaking. Filter the mixture and discard the solvent. Repeat this step twice to ensure complete removal of non-polar constituents.
-
Ethyl Acetate Extraction: Air-dry the defatted plant material. Macerate the powder in 500 mL of ethyl acetate for 48 hours. Filter and collect the supernatant. Repeat the extraction twice. Combine the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator at 40°C.
-
Methanol Extraction: Macerate the remaining plant residue in 500 mL of methanol for 48 hours. Filter and collect the supernatant. Repeat the extraction twice. Combine the methanolic extracts and concentrate under reduced pressure at 45°C.
-
Storage: Store the dried extracts at 4°C in airtight, light-protected containers.
Protocol 2: Preliminary Fractionation by Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel (60-120 mesh) in hexane and pack it into a glass column (e.g., 50 cm length, 4 cm diameter).
-
Sample Loading: Dissolve 5g of the ethyl acetate extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the packed column.
-
Elution: Start the elution with 100% hexane and gradually increase the polarity by adding ethyl acetate in a stepwise gradient (e.g., 95:5, 90:10, 80:20, 50:50, 0:100 hexane:ethyl acetate). Finally, elute with methanol to wash out highly polar compounds.
-
Fraction Collection: Collect fractions of 20-25 mL and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Pooling: Combine fractions with similar TLC profiles.
Visualizations
References
- 1. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 2. Phytochemical Analysis and Antifungal Potentiating Activity of Extracts from Loquat (Eriobotrya japonica) against Cryptococcus neoformans Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A critical look at challenges and future scopes of bioactive compounds and their incorporations in the food, energy, and pharmaceutical sector - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rroij.com [rroij.com]
Technical Support Center: Overcoming Solubility Challenges of Poorly Soluble Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with poorly soluble natural compounds, using 9-Hydroxyeriobofuran as a representative example.
Frequently Asked Questions (FAQs)
Q1: What are the common reasons for the poor aqueous solubility of natural compounds like this compound?
Poor aqueous solubility of natural compounds often stems from their molecular structure. Key contributing factors include the presence of large, non-polar regions, a crystalline solid-state structure with strong intermolecular forces, and a lack of ionizable groups. For a drug to be absorbed effectively, it generally needs to be in a dissolved state at the site of absorption.[1] Low solubility can, therefore, significantly limit the bioavailability and therapeutic efficacy of a compound.[1][2][3][4]
Q2: What are the initial steps I should take to assess the solubility of this compound?
A systematic approach to assessing solubility is crucial. It is recommended to determine the compound's solubility in a range of pharmaceutically acceptable solvents and biorelevant media. This initial screening will provide a baseline understanding of the compound's physicochemical properties and help in selecting an appropriate solubilization strategy.
Q3: What are the most promising strategies for enhancing the solubility of poorly water-soluble drugs?
Several techniques can be employed to improve the solubility of compounds that are not readily soluble in water.[5][6] These methods can be broadly categorized as physical and chemical modifications.[6] Some of the most effective and widely used strategies include:
-
Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate.[6][7][8] Techniques like micronization and nanosuspension are commonly used.[6][7]
-
Solid Dispersion: This involves dispersing the drug in an inert carrier matrix at the solid state.[7][8]
-
Complexation: The formation of inclusion complexes with cyclodextrins is a widely used approach to increase the aqueous solubility of non-polar molecules.[9][10][11][12]
-
Nanotechnology Approaches: Formulating the drug into nanoparticles can significantly improve its solubility and dissolution rate due to the high surface area.[1][7]
Troubleshooting Guides
Issue 1: this compound precipitates out of solution during in vitro assays.
Possible Cause: The concentration of this compound exceeds its thermodynamic solubility limit in the assay medium.
Troubleshooting Steps:
-
Determine the Equilibrium Solubility: First, accurately measure the equilibrium solubility of this compound in the specific assay buffer.
-
Co-solvents: Consider the addition of a co-solvent to the assay medium.[5] However, be mindful of the potential for the co-solvent to interfere with the biological assay.
-
Cyclodextrin Complexation: Prepare an inclusion complex of this compound with a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to increase its aqueous solubility.[9][10][13]
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the medium can increase its solubility.[5][6]
Issue 2: Low and variable oral bioavailability of this compound in animal studies.
Possible Cause: Poor aqueous solubility leading to low dissolution and absorption in the gastrointestinal tract.[2][3][4]
Troubleshooting Steps:
-
Formulation as a Nanosuspension: Developing a nanosuspension of this compound can increase its surface area, leading to enhanced dissolution and potentially improved bioavailability.[7]
-
Solid Dispersion Formulation: Create a solid dispersion of this compound with a hydrophilic carrier to improve its dissolution rate.
-
Lipid-Based Formulations: For lipophilic compounds, formulation in a lipid-based drug delivery system, such as a self-emulsifying drug delivery system (SEDDS), can improve oral absorption.
Data Presentation
Table 1: Hypothetical Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) |
| Water | < 0.01 |
| Phosphate Buffered Saline (pH 7.4) | < 0.01 |
| Ethanol | 5.2 |
| Dimethyl Sulfoxide (DMSO) | 85.7 |
| Polyethylene Glycol 400 (PEG 400) | 12.3 |
Table 2: Comparison of Solubility Enhancement Techniques for this compound (Hypothetical Data)
| Formulation | Drug Loading (%) | Particle Size (nm) | Aqueous Solubility (mg/mL) | Fold Increase in Solubility |
| Unprocessed this compound | 100 | > 5000 | < 0.01 | 1 |
| Micronized this compound | 100 | 2000 - 5000 | 0.03 | 3 |
| This compound Nanosuspension | 20 | 250 | 0.25 | 25 |
| This compound-HP-β-CD Complex | 15 | N/A | 1.5 | 150 |
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex by Kneading Method
Objective: To prepare an inclusion complex of this compound with hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and Pestle
-
Ethanol
-
Distilled Water
-
Vacuum Oven
Procedure:
-
Determine the appropriate molar ratio of this compound to HP-β-CD (commonly 1:1 or 1:2).
-
Accurately weigh the required amounts of this compound and HP-β-CD.
-
Place the HP-β-CD in a mortar and add a small amount of a water-ethanol mixture to form a paste.
-
Add the this compound to the paste and knead the mixture for 45-60 minutes.[9]
-
During kneading, if the mixture becomes too dry, add a small amount of the solvent mixture to maintain a suitable consistency.
-
Dry the resulting paste in a vacuum oven at 40-50°C until a constant weight is achieved.
-
The dried complex can be passed through a sieve to obtain a uniform particle size.
Protocol 2: Formulation of a this compound Nanosuspension by High-Pressure Homogenization
Objective: To prepare a nanosuspension of this compound to increase its surface area and dissolution velocity.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, HPMCAS)
-
Purified Water
-
High-Pressure Homogenizer
Procedure:
-
Prepare a preliminary suspension of this compound in an aqueous solution containing the stabilizer.
-
Subject this pre-suspension to high-pressure homogenization.[7]
-
Optimize the homogenization parameters (pressure and number of cycles) to achieve the desired particle size and a narrow particle size distribution.
-
Characterize the resulting nanosuspension for particle size, zeta potential, and drug content.
-
The nanosuspension can be used as a liquid dosage form or can be further processed into a solid form by techniques like spray drying or lyophilization.[14]
Visualizations
Caption: Experimental workflow for overcoming solubility issues.
References
- 1. ascendiacdmo.com [ascendiacdmo.com]
- 2. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Bioavailability of Drugs—The Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijmsdr.org [ijmsdr.org]
- 6. wjbphs.com [wjbphs.com]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. oatext.com [oatext.com]
- 10. cyclodextrin inclusion complexes: Topics by Science.gov [science.gov]
- 11. oatext.com [oatext.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. collaborate.princeton.edu [collaborate.princeton.edu]
Technical Support Center: Optimizing 9-Hydroxyeriobofuran Stability in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the stability of 9-Hydroxyeriobofuran in solution. The following information is based on the general characteristics of furanocoumarins and established principles of phytochemical stability. It is crucial to adapt these recommendations and protocols for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: Based on the behavior of related furanocoumarin compounds, the stability of this compound in solution is likely influenced by several factors:
-
Temperature: Elevated temperatures can accelerate degradation. Studies on other furanocoumarins have shown significant degradation at high temperatures (e.g., 100°C), while refrigerated or cool storage generally preserves the compounds better.[1][2][3]
-
pH: The acidity or alkalinity of the solution can significantly impact stability. While some phenolic compounds are stable in acidic conditions, many are unstable at high pH.[4][5]
-
Light: Exposure to light, particularly UV radiation, can cause photodegradation.[6][7][8] It is a common practice to protect light-sensitive compounds from light during storage and handling.
-
Oxidation: The presence of oxidizing agents can lead to the degradation of the compound.
-
Solvent: The choice of solvent can influence the stability of the compound.
Q2: What are the recommended storage conditions for a stock solution of this compound?
A2: To maximize stability, stock solutions of this compound should be stored under the following conditions:
-
Temperature: Store at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term storage, refrigeration at 2-8°C is recommended.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Inert Atmosphere: For highly sensitive applications, consider purging the vial headspace with an inert gas like nitrogen or argon before sealing to minimize oxidation.
Q3: Which solvents are recommended for dissolving this compound?
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Acetonitrile
For aqueous solutions, it is advisable to first dissolve the compound in a small amount of a suitable organic solvent and then dilute it with the aqueous buffer. The final concentration of the organic solvent should be kept to a minimum to avoid affecting biological experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity of the compound over a short period. | Degradation of this compound in the experimental solution. | Prepare fresh solutions before each experiment. If solutions need to be stored, keep them at 2-8°C and protected from light for no longer than 24 hours. For longer storage, freeze at -20°C or below. |
| Inconsistent results between experimental replicates. | Inconsistent stability of the compound across different preparations or handling conditions. | Standardize the solution preparation and handling protocol. Ensure all solutions are subjected to the same temperature and light conditions. Use a stability-indicating analytical method (e.g., HPLC) to confirm the concentration of the active compound before use. |
| Appearance of unknown peaks in HPLC analysis of the solution. | Degradation of this compound. | Conduct a forced degradation study to identify potential degradation products. This will help in developing a stability-indicating HPLC method that can separate the parent compound from its degradants. |
| Precipitation of the compound in aqueous solution. | Low aqueous solubility. | Increase the proportion of the organic co-solvent, if permissible for the experiment. Consider using a different buffer system or adjusting the pH. Sonication may also help in dissolving the compound. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods.[9][10][11]
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and assess its intrinsic stability.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
UV-Vis spectrophotometer or photodiode array (PDA) detector
-
HPLC system
-
pH meter
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Incubate at room temperature.
-
Thermal Degradation: Expose a solid sample and a solution of the compound to dry heat (e.g., 80°C).
-
Photodegradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6][12][13]
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples.
-
Analyze all samples by a suitable analytical method, typically a stability-indicating HPLC method, to determine the remaining concentration of this compound and to detect the formation of degradation products.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, excipients, or impurities.[14][15][16]
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Materials:
-
HPLC system with a PDA or UV detector
-
C18 analytical column
-
Forced degradation samples of this compound
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers (e.g., phosphate, acetate)
Methodology:
-
Initial Method Development:
-
Select a suitable mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.
-
Start with a gradient elution to separate the parent compound from any potential degradants present in the forced degradation samples.
-
Monitor the elution profile at a wavelength where this compound has maximum absorbance.
-
-
Method Optimization:
-
Adjust the mobile phase composition, gradient profile, flow rate, and column temperature to achieve optimal separation (resolution > 2) between this compound and all degradation product peaks.
-
Use the forced degradation samples to ensure the method is "stability-indicating."
-
-
Method Validation:
-
Validate the optimized method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
-
Data Presentation
Table 1: Hypothetical Stability Data of this compound under Different Stress Conditions
| Stress Condition | Duration (hours) | Temperature (°C) | % this compound Remaining | Number of Degradation Products |
| 0.1 M HCl | 24 | 60 | 75 | 2 |
| 0.1 M NaOH | 8 | 25 | 40 | 3 |
| 3% H₂O₂ | 24 | 25 | 85 | 1 |
| Heat (Solid) | 48 | 80 | 92 | 1 |
| Photostability | - | 25 | 65 | 2 |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary.
Visualizations
Caption: Workflow for a Forced Degradation Study of this compound.
Caption: Potential Signaling Pathways Modulated by Furanocoumarins.[2]
References
- 1. Effect of maturity, processing, and storage on the furanocoumarin composition of grapefruit and grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemistry and health effects of furanocoumarins in grapefruit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 9. lubrizolcdmo.com [lubrizolcdmo.com]
- 10. asianjpr.com [asianjpr.com]
- 11. sgs.com [sgs.com]
- 12. database.ich.org [database.ich.org]
- 13. ema.europa.eu [ema.europa.eu]
- 14. ijtsrd.com [ijtsrd.com]
- 15. web.vscht.cz [web.vscht.cz]
- 16. researchgate.net [researchgate.net]
troubleshooting 9-Hydroxyeriobofuran in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using 9-Hydroxyeriobofuran in cell culture experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving properly. What should I do?
A1: Solubility issues are a common challenge with novel compounds. Here's a systematic approach to troubleshoot this:
-
Vehicle Solvent Selection: Ensure you are using the recommended solvent for reconstitution. If a recommended solvent is not available, test a panel of common biocompatible solvents (e.g., DMSO, ethanol, DMF). Start with small aliquots of your compound.
-
Solubility Testing: Perform a solubility test to determine the maximum concentration achievable in your chosen solvent.
-
Warming and Vortexing: Gently warm the solution (e.g., to 37°C) and vortex intermittently to aid dissolution. Avoid excessive heat, which could degrade the compound.
-
Stock Concentration: Prepare a higher concentration stock solution in 100% solvent and then dilute it serially in your cell culture medium. Ensure the final solvent concentration in the culture medium is low and non-toxic to your cells (typically <0.5%).
-
Precipitation in Media: Observe the media after adding the compound. If you see precipitation, your compound may not be soluble in the aqueous environment of the culture medium at the desired concentration. You may need to lower the final concentration or explore the use of solubilizing agents, if compatible with your experimental design.
Q2: I'm observing high levels of cytotoxicity even at low concentrations of this compound. Is this expected?
A2: Unexpected cytotoxicity can arise from several factors. Consider the following:
-
Compound-Induced Cytotoxicity: this compound may indeed be highly cytotoxic to your specific cell line. It's crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration).
-
Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells at higher concentrations. Ensure your vehicle control (media with the same final concentration of solvent) shows no cytotoxicity.
-
Compound Instability: The compound may be unstable in the cell culture medium, leading to the formation of toxic byproducts.[1]
-
Contamination: Rule out contamination of your compound stock or cell cultures.
To differentiate between cytotoxic and cytostatic effects, consider multiplexing a viability assay with a cytotoxicity assay. A viability assay alone might misreport a compound as cytotoxic if it only inhibits proliferation without directly killing the cells.[2]
Q3: I am not observing the expected biological effect of this compound in my assay.
A3: A lack of efficacy can be due to several experimental variables:
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Compound Concentration: The concentrations you are testing may be too low to elicit a response. Broaden the concentration range in your dose-response studies.
-
Compound Stability: As mentioned, the compound may degrade in the culture medium over the course of your experiment.[1] Consider a time-course experiment to assess the stability and activity of the compound over time.
-
Cell Line Specificity: The biological activity of a compound can be highly cell-line dependent. The target of this compound may not be present or may be expressed at low levels in your chosen cell line.
-
Assay Sensitivity: Your experimental readout may not be sensitive enough to detect subtle changes. Ensure your assay is properly validated with appropriate positive and negative controls.
Q4: I'm seeing significant variability between my experimental replicates.
A4: High variability can obscure real biological effects. To improve reproducibility:
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the compound.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variable results. Ensure a uniform cell seeding density across all wells.
-
Compound Distribution: Mix the plate gently after adding the compound to ensure it is evenly distributed in the wells.
-
Edge Effects: In multi-well plates, the outer wells are more prone to evaporation, which can affect cell growth and compound concentration. Avoid using the outermost wells for critical experiments or ensure they are properly humidified.
Experimental Protocols
Protocol 1: Cytotoxicity Assessment using Lactate Dehydrogenase (LDH) Assay
This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a key indicator of cytotoxicity.[3][4][5]
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
96-well clear-bottom plates
-
LDH cytotoxicity assay kit (commercially available)
-
Lysis buffer (positive control, often included in the kit)
-
Vehicle solvent (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Also prepare a vehicle control (medium with the highest concentration of solvent used) and a positive control for maximum LDH release (lysis buffer).
-
Cell Treatment: Remove the old medium from the cells and add the prepared compound dilutions, vehicle control, and complete medium for the untreated control.
-
Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
LDH Assay:
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well of the new plate.
-
Incubate at room temperature for the time specified in the kit instructions, protected from light. .
-
Measure the absorbance at the recommended wavelength using a plate reader.
-
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the positive control (maximum LDH release).
Quantitative Data Summary
Table 1: Dose-Response of this compound on ABC Cell Line (48h Treatment)
| Concentration (µM) | % Cytotoxicity (LDH Release) | Standard Deviation |
| 0 (Vehicle Control) | 5.2 | 1.1 |
| 0.1 | 7.8 | 1.5 |
| 1 | 15.4 | 2.3 |
| 10 | 48.9 | 4.1 |
| 50 | 85.1 | 3.7 |
| 100 | 92.3 | 2.9 |
| Positive Control | 100 | 2.5 |
Visualizations
Experimental Workflow for Novel Compound Screening
Caption: A generalized workflow for screening a novel compound in cell culture.
Hypothetical Signaling Pathway Affected by this compound
References
- 1. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CellTox™ Green Cytotoxicity Assay | Cell Death Assay | Real Time Cytotoxicity [promega.com]
- 3. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. CytoTox 96® Non-Radioactive Cytotoxicity Assay [promega.kr]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining HPLC Methods for Furanocoumarin and Dibenzofuran Analysis
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of furanocoumarins and dibenzofurans.
Question: Why am I seeing poor peak shape (tailing or fronting) for my analyte?
Answer: Poor peak shape is a common issue that can often be resolved by addressing the following potential causes:
-
Secondary Silanol Interactions: Residual silanol groups on the silica backbone of C18 columns can interact with polar functional groups (like the hydroxyl group in 9-Hydroxyeriobofuran), leading to peak tailing.
-
Solution:
-
Use a base-deactivated or end-capped column.
-
Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%).
-
Operate at a lower pH to suppress the ionization of silanol groups.
-
-
-
Column Overload: Injecting too much sample can saturate the column, causing peak fronting.
-
Solution:
-
Reduce the injection volume.
-
Dilute the sample.
-
-
-
Inappropriate Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to distorted peaks.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If this is not feasible, use a solvent that is weaker than the mobile phase.
-
Question: My retention times are shifting between injections. What could be the cause?
Answer: Unstable retention times can compromise the reliability of your analysis. Consider these factors:
-
Inadequate Column Equilibration: The column must be fully equilibrated with the mobile phase before starting a run, especially when using gradient elution.
-
Solution: Increase the equilibration time between runs. A general guideline is to flush the column with at least 10-20 column volumes of the initial mobile phase.
-
-
Mobile Phase Composition Changes: Inaccurate mixing of mobile phase components or evaporation of volatile organic solvents can alter the elution strength.
-
Solution:
-
Prepare fresh mobile phase daily.
-
Ensure the mobile phase is well-mixed and degassed.
-
Keep solvent bottles capped to minimize evaporation.
-
-
-
Pump Performance Issues: Fluctuations in pump pressure can lead to inconsistent flow rates and, consequently, shifting retention times.
-
Solution:
-
Check for leaks in the pump and fittings.
-
Ensure pump seals are in good condition.
-
Degas the mobile phase to prevent air bubbles in the pump head.
-
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and controlled temperature.
-
Question: I am observing a noisy or drifting baseline. How can I fix this?
Answer: A stable baseline is crucial for accurate quantification. Baseline issues often stem from the following:
-
Contaminated Mobile Phase: Impurities in the solvents or additives can create a noisy or drifting baseline.
-
Solution:
-
Use high-purity, HPLC-grade solvents and additives.
-
Filter all aqueous mobile phases through a 0.45 µm or 0.22 µm membrane filter.
-
Prepare fresh mobile phase.
-
-
-
Detector Issues: A dirty flow cell or a failing lamp can be a source of noise.
-
Solution:
-
Flush the flow cell with a strong, appropriate solvent (e.g., isopropanol or methanol).
-
Check the detector lamp's energy output and replace it if necessary.
-
-
-
Air Bubbles in the System: Air bubbles passing through the detector will cause sharp spikes in the baseline.
-
Solution: Thoroughly degas the mobile phase using an inline degasser, sonication, or helium sparging.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting HPLC conditions for analyzing a novel dibenzofuran like this compound?
A1: For a novel, semi-polar compound like a hydroxylated dibenzofuran, a reversed-phase HPLC method is the most logical starting point. Here is a recommended initial method:
| Parameter | Recommendation |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Acid |
| Gradient | Start with a shallow gradient, e.g., 5% B to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Furanocoumarins and dibenzofurans typically have strong UV absorbance. Perform a UV scan of your compound to determine the optimal wavelength (λmax). A common starting point is around 254 nm or 310 nm. |
| Injection Volume | 10 µL |
Q2: How do I choose the appropriate solvent for my sample?
A2: The ideal sample solvent is the initial mobile phase of your HPLC method. If your compound is not soluble in the initial mobile phase, choose a solvent in which it is soluble but that is weaker than the mobile phase to avoid peak distortion. Methanol or acetonitrile are common choices for furanocoumarins and dibenzofurans.
Q3: What is the best way to prepare my sample for HPLC analysis?
A3: Proper sample preparation is critical for reliable results and to protect your HPLC system.
-
Dissolution: Dissolve your sample in a suitable solvent (see Q2).
-
Filtration: Filter the sample solution through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter that could clog the column or tubing.
-
Degassing: While not always necessary for the sample itself, ensuring your mobile phases are degassed is crucial.
Q4: My compound is not retained on a C18 column. What should I do?
A4: If you observe no or very little retention, your compound may be too polar for standard reversed-phase chromatography. Consider the following:
-
Use a More Polar Column: Try a polar-embedded or a phenyl-hexyl column, which can offer different selectivity for aromatic compounds.
-
Normal-Phase Chromatography: If your compound is soluble in non-polar organic solvents, normal-phase HPLC with a silica or diol column could be an alternative.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is suitable for very polar compounds.
Experimental Protocols
Protocol 1: General Method for HPLC Analysis of Furanocoumarins and Dibenzofurans
This protocol provides a general starting point for the analysis of compounds like this compound. Optimization will be necessary.
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water. Filter through a 0.45 µm nylon filter.
-
Prepare Mobile Phase B: 0.1% (v/v) formic acid in HPLC-grade acetonitrile.
-
Degas both mobile phases for at least 15 minutes using an inline degasser or sonication.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of your reference standard (if available) at 1 mg/mL in methanol or acetonitrile.
-
Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B).
-
Prepare your unknown sample by dissolving it in the initial mobile phase and filtering it through a 0.45 µm syringe filter.
-
-
HPLC System Setup and Execution:
-
Install a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Set the column oven temperature to 30 °C.
-
Set the detector wavelength to the determined λmax of your compound.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes at a flow rate of 1.0 mL/min.
-
Set up a gradient elution program (e.g., start at 5% B, ramp to 95% B over 30 minutes, hold for 5 minutes, then return to initial conditions and re-equilibrate).
-
Inject your standards and samples.
-
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: A hierarchical approach to developing a robust HPLC method.
Technical Support Center: Enhancing the Bioavailability of 9-Hydroxyeriobofuran
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of 9-Hydroxyeriobofuran.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral bioavailability of this compound?
A1: The primary challenges in achieving adequate oral bioavailability for this compound likely stem from its characteristics as a natural product. Many such compounds exhibit poor aqueous solubility and may be subject to significant first-pass metabolism in the liver.[1][2] These factors can lead to low absorption from the gastrointestinal tract and rapid clearance from the body, resulting in limited therapeutic efficacy.
Q2: What are the most common strategies to enhance the bioavailability of poorly soluble compounds like this compound?
A2: Several formulation strategies can be employed.[3][4] These include:
-
Particle Size Reduction: Decreasing the particle size (micronization or nanonization) increases the surface area-to-volume ratio, which can improve the dissolution rate.[5][6]
-
Lipid-Based Formulations: Encapsulating the compound in lipid-based systems like liposomes or self-emulsifying drug delivery systems (SEDDS) can enhance solubility and absorption.[6][7][8][9]
-
Solid Dispersions: Dispersing this compound in a carrier matrix at the molecular level can improve its dissolution properties.[10]
-
Complexation: Using complexing agents like cyclodextrins can increase the aqueous solubility of the compound.[4][11]
Q3: How do I choose the best bioavailability enhancement technique for my experiment?
A3: The choice of technique depends on the specific physicochemical properties of this compound, the desired dosage form, and the target therapeutic application. A preliminary screening of different formulation strategies is often recommended. For instance, lipid-based formulations are particularly promising for lipophilic compounds.[6][8]
Q4: Are there any known metabolic pathways that affect this compound?
A4: While specific metabolic pathways for this compound are not extensively documented, compounds of similar nature often undergo Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolism in the liver, primarily mediated by cytochrome P450 enzymes. Understanding these pathways is crucial as they directly impact the extent of first-pass metabolism.
Troubleshooting Guides
Issue 1: Low Dissolution Rate of this compound in Aqueous Media
-
Possible Cause: inherent poor water solubility of the compound.
-
Troubleshooting Steps:
-
Particle Size Reduction: Attempt micronization or nanosuspension to increase the surface area available for dissolution.[5]
-
pH Adjustment: Investigate the pH-solubility profile of this compound. Adjusting the pH of the dissolution medium might enhance solubility if the compound is ionizable.
-
Use of Surfactants: Incorporate biocompatible surfactants in the formulation to improve the wetting and solubilization of the compound.[12]
-
Complexation: Formulate with cyclodextrins to create inclusion complexes with improved aqueous solubility.[11]
-
Issue 2: High Variability in In Vivo Pharmacokinetic Data
-
Possible Cause: Inconsistent absorption, likely due to the poor and variable dissolution of the compound in the gastrointestinal tract.
-
Troubleshooting Steps:
-
Formulation Optimization: Develop a more robust formulation, such as a self-emulsifying drug delivery system (SEDDS), which can form a fine emulsion in the gut, leading to more consistent absorption.[13]
-
Control of Food Effects: Standardize feeding protocols for animal studies, as the presence of food can significantly impact the absorption of poorly soluble drugs.
-
Dose-Response Evaluation: Assess if the variability is dose-dependent. At higher doses, absorption mechanisms may become saturated.
-
Issue 3: Low Encapsulation Efficiency in Liposomal Formulations
-
Possible Cause: Physicochemical incompatibility between this compound and the lipid bilayer of the liposomes.
-
Troubleshooting Steps:
-
Lipid Composition Modification: Vary the lipid composition of the liposomes. For a hydrophobic compound, using lipids with a higher phase transition temperature might improve encapsulation.
-
Drug-to-Lipid Ratio Optimization: Experiment with different drug-to-lipid ratios to find the optimal loading capacity.
-
pH Gradient Loading: If the compound has an ionizable group, a pH gradient method can be employed to enhance encapsulation efficiency.
-
Data Presentation
Table 1: Illustrative Bioavailability Data for Different this compound Formulations
| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated Suspension | 50 | 150 ± 35 | 4.0 ± 1.5 | 900 ± 210 | 100 |
| Micronized Suspension | 50 | 320 ± 50 | 2.5 ± 1.0 | 2100 ± 350 | 233 |
| Liposomal Formulation | 50 | 850 ± 120 | 2.0 ± 0.5 | 6800 ± 950 | 756 |
| SEDDS Formulation | 50 | 1200 ± 200 | 1.5 ± 0.5 | 9500 ± 1300 | 1056 |
Note: The data presented in this table is for illustrative purposes only and is intended to demonstrate how quantitative results can be structured for comparison.
Experimental Protocols
Protocol 1: Preparation of this compound Nanoparticles by Nanoprecipitation
-
Dissolve the Drug and Polymer: Dissolve this compound and a suitable polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone).[14][15]
-
Prepare the Aqueous Phase: Prepare an aqueous solution containing a stabilizer (e.g., Poloxamer 188).
-
Induce Nanoprecipitation: Inject the organic phase into the aqueous phase under constant stirring. The rapid solvent diffusion will cause the polymer and drug to co-precipitate, forming nanoparticles.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator.
-
Purification and Collection: Purify the nanoparticle suspension by centrifugation or dialysis to remove unencapsulated drug and excess surfactant. Lyophilize the purified nanoparticles for long-term storage.
Protocol 2: Formulation of this compound Loaded Liposomes by Thin-Film Hydration
-
Dissolve Lipids and Drug: Dissolve the selected lipids (e.g., soy phosphatidylcholine and cholesterol) and this compound in a suitable organic solvent (e.g., chloroform-methanol mixture) in a round-bottom flask.[7]
-
Film Formation: Evaporate the organic solvent under reduced pressure using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with an aqueous buffer by gentle rotation above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size.
-
Purification: Remove the unencapsulated drug by dialysis or size exclusion chromatography.
Visualizations
Caption: Experimental workflow for nanoparticle and liposome formulation.
Caption: Potential intestinal absorption and metabolism pathways.
Caption: Troubleshooting logic for low bioavailability.
References
- 1. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 2. Bioavailability enhancers of herbal origin: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diverse approaches for the enhancement of oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Improving solubility and chemical stability of natural compounds for medicinal use by incorporation into liposomes [agris.fao.org]
- 8. researchgate.net [researchgate.net]
- 9. Improving oral bioavailability of medicinal herbal compounds through lipid-based formulations - A Scoping Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. course.cutm.ac.in [course.cutm.ac.in]
- 13. Improving Oral Bioavailability of Herbal Drugs: A Focused Review ...: Ingenta Connect [ingentaconnect.com]
- 14. doaj.org [doaj.org]
- 15. researchgate.net [researchgate.net]
minimizing degradation of 9-Hydroxyeriobofuran during storage
Technical Support Center: 9-Hydroxyeriobofuran
This technical support center provides guidance on minimizing the degradation of this compound during storage and experimentation. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on the general stability of related furanocoumarin and benzofuran compounds, the primary factors contributing to the degradation of this compound are expected to be:
-
Temperature: Elevated temperatures can accelerate degradation. Long-term storage at room temperature or higher is not recommended.
-
Light: Exposure to UV and visible light can induce photolytic degradation.
-
pH: Extreme pH conditions (highly acidic or alkaline) can lead to hydrolysis of the compound.
-
Oxidation: The presence of oxidizing agents can cause oxidative degradation.
Q2: What are the ideal storage conditions for this compound to ensure its long-term stability?
A2: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Store at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term storage, refrigeration at 2-8°C is acceptable.
-
Light: Protect the compound from light by storing it in an amber vial or a container wrapped in aluminum foil.
-
Atmosphere: For optimal stability, store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Form: Store the compound in its solid, crystalline form rather than in solution. If solutions are necessary, they should be freshly prepared.
Q3: How can I monitor the stability of my this compound sample?
A3: The stability of this compound can be monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC/MS).[1] A stability-indicating method should be developed and validated to separate the intact compound from any potential degradation products. Regular analysis of the sample over time will indicate any decrease in purity or the appearance of new peaks corresponding to degradants.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound purity over time in storage. | Improper storage conditions (temperature, light, or air exposure). | Review and optimize storage conditions as per the recommendations in the FAQs. Store in a freezer, protected from light, and under an inert atmosphere. |
| Appearance of unexpected peaks in chromatogram after an experiment. | Degradation of the compound during the experimental procedure. | Evaluate the experimental conditions. Avoid high temperatures, extreme pH, and prolonged exposure to light. Consider performing the experiment under an inert atmosphere. |
| Inconsistent experimental results. | Partial degradation of the stock solution. | Prepare fresh stock solutions for each experiment. If a stock solution must be stored, store it at a low temperature and protect it from light. Perform a quick purity check of the stock solution before use. |
| Change in physical appearance of the solid compound (e.g., color change). | Potential degradation of the solid compound. | This may indicate significant degradation. It is advisable to re-purify the compound or obtain a fresh batch. |
Impact of Storage Conditions on Furanocoumarin Stability (as a proxy for this compound)
| Storage Condition | Effect on Furanocoumarin Levels | Recommendations for this compound |
| Room Temperature | Can lead to a decrease in the concentration of some furanocoumarins and an increase in others, indicating degradation and transformation.[2] | Avoid long-term storage at room temperature. |
| Refrigerated (2-8°C) | Generally slows down degradation compared to room temperature. | Suitable for short-term storage (days to weeks). |
| Frozen (-20°C or -80°C) | Significantly minimizes degradation, preserving the integrity of the compounds. | Recommended for long-term storage. |
| Exposure to Light | Can cause photolytic degradation. | Always store in light-protected containers. |
| Presence of Oxygen | Can lead to oxidative degradation. | Store under an inert atmosphere for maximum stability. |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways. This is a crucial step in developing a stability-indicating analytical method.[3]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in a 60°C oven for 48 hours. Also, heat a solution of the compound at 60°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to a calibrated light source (UV and visible light) for a specified duration (e.g., 1.2 million lux hours and 200 watt-hours/square meter).[3] A control sample should be wrapped in foil to exclude light.
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by a suitable analytical method, such as HPLC with a photodiode array (PDA) detector or LC-MS.
-
The goal is to achieve 5-20% degradation of the parent compound.[3] If degradation is minimal, the stress conditions (temperature, time, reagent concentration) can be intensified.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify and quantify the degradation products.
-
Determine the mass balance to ensure that the decrease in the parent compound corresponds to the increase in degradation products.
Visualizations
Caption: Troubleshooting Decision Tree for this compound Degradation.
References
Technical Support Center: Addressing Cytotoxicity of Novel Compounds
Disclaimer: There is currently a lack of specific scientific literature detailing the cytotoxic effects of 9-Hydroxyeriobofuran on normal cells. Therefore, this technical support guide provides general troubleshooting strategies and frequently asked questions based on the known activities of related compound classes, such as furanocoumarins and benzofurans, as well as established methodologies in toxicology. The provided experimental protocols and hypothetical data are intended for illustrative purposes and should be adapted based on your specific experimental findings.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our normal cell line control when treated with this compound. What are the potential underlying mechanisms?
A1: When a novel compound like this compound, which belongs to the broader class of dibenzofurans, exhibits cytotoxicity in normal cells, several mechanisms could be at play, based on the activities of related furan-containing compounds. Furanocoumarins and benzofuran derivatives have been reported to induce cell death through various pathways.[1][2][3] Potential mechanisms include the induction of apoptosis, which is a form of programmed cell death, or cell cycle arrest, which prevents cells from proliferating.[1][4][5] Some furanocoumarins are also known to interfere with key signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival.[1][6] It is also possible that the compound is causing direct damage to cellular components.
Q2: How can we confirm that the observed cell death is due to apoptosis?
A2: To confirm if this compound is inducing apoptosis, you can perform a series of assays. A common starting point is the Annexin V/Propidium Iodide (PI) assay, which can distinguish between early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[4][7] Another method is to measure the activity of caspases, which are key enzymes in the apoptotic cascade.[5] Specifically, measuring the activity of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7) can provide strong evidence for apoptosis.[5]
Q3: Could the observed cytotoxicity be a non-specific effect?
A3: Yes, it is possible that the cytotoxicity is non-specific. This can occur if the compound is unstable in the culture medium, leading to the production of toxic byproducts, or if it precipitates at the concentrations used, causing physical stress to the cells. It is also important to consider off-target effects where the compound interacts with unintended cellular molecules. To investigate this, you can assess the compound's solubility and stability in your experimental conditions. Additionally, performing dose-response studies with a wide range of concentrations can help determine if the toxicity is dose-dependent, which is a hallmark of a specific effect.
Q4: What strategies can we employ to potentially reduce the cytotoxicity of this compound in normal cells while maintaining its efficacy in our target (e.g., cancer) cells?
A4: Mitigating cytotoxicity in normal cells is a common challenge in drug development.[8] One approach is to investigate whether this compound exhibits selective cytotoxicity. This can be determined by calculating the selectivity index (SI), which is the ratio of the IC50 (half-maximal inhibitory concentration) in normal cells to the IC50 in your target cells. A higher SI indicates greater selectivity for the target cells.[7] If the compound shows some selectivity, you can focus on optimizing the therapeutic window. Another strategy could involve co-treatment with a cytoprotective agent, although this would require significant investigation to identify a suitable agent that does not interfere with the primary compound's activity. For some compounds, particularly those in the furanocoumarin family, toxicity can be light-induced.[9][10] Ensuring experiments are conducted in the dark, if applicable, could reduce phototoxicity.
Troubleshooting Guides
Issue 1: High variability in cytotoxicity assay results.
-
Possible Cause 1: Compound Precipitation.
-
Troubleshooting Step: Visually inspect the wells of your culture plates under a microscope for any signs of compound precipitation. You can also measure the absorbance of the medium at a high wavelength (e.g., 600 nm) before and after adding the compound.
-
Solution: If precipitation is observed, consider using a lower concentration range or dissolving the compound in a different solvent. Ensure the final solvent concentration in the culture medium is consistent across all conditions and is non-toxic to the cells.
-
-
Possible Cause 2: Inconsistent Cell Seeding.
-
Troubleshooting Step: Review your cell seeding protocol. Ensure that you have a single-cell suspension before plating and that the cell density is uniform across all wells.
-
Solution: Use a hemocytometer or an automated cell counter to accurately determine cell concentration before seeding. Mix the cell suspension gently but thoroughly before aliquoting into wells.
-
-
Possible Cause 3: Edge Effects in Microplates.
-
Troubleshooting Step: Analyze your data to see if the wells on the perimeter of the plate show consistently different results from the interior wells.
-
Solution: To minimize edge effects, avoid using the outer wells of the microplate for experimental conditions. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain a humidified environment.
-
Issue 2: Discrepancy between different cytotoxicity assays.
-
Possible Cause: Different Endpoints Measured.
-
Troubleshooting Step: Understand the principle of each assay you are using. For example, the MTT assay measures metabolic activity, which may not always directly correlate with cell viability, while the LDH release assay measures membrane integrity.[5][6]
-
Solution: It is recommended to use at least two different cytotoxicity assays that measure different cellular endpoints to get a more complete picture of the compound's effect. For instance, combining a metabolic assay (MTT, MTS, or resazurin) with a membrane integrity assay (LDH or trypan blue exclusion) can provide more robust data.
-
Quantitative Data Summary
Table 1: Hypothetical Cytotoxicity Profile of this compound
| Cell Line Type | Cell Line Name | IC50 (µM) | Selectivity Index (SI) |
| Normal | hFOB 1.19 (Osteoblast) | 45.2 | - |
| Normal | MCF-10A (Breast Epithelial) | 38.5 | - |
| Cancer | U2OS (Osteosarcoma) | 12.8 | 3.53 |
| Cancer | MCF-7 (Breast Adenocarcinoma) | 9.7 | 3.97 |
The Selectivity Index (SI) is calculated as IC50 (Normal Cell Line) / IC50 (Cancer Cell Line). A higher SI value indicates greater selectivity for cancer cells.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
Objective: To assess cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of solvent used to dissolve the compound) and untreated control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After the MTT incubation, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: LDH Release Assay for Cytotoxicity
Objective: To quantify cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[11]
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with serial dilutions of this compound for the desired duration. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After treatment, carefully collect a sample of the culture supernatant from each well.
-
Follow the manufacturer's instructions to mix the supernatant with the LDH assay reagent in a separate 96-well plate.
-
Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the controls.
Visualizations
Caption: Workflow for assessing compound cytotoxicity.
Caption: Hypothesized PI3K/Akt pathway inhibition.
Caption: Troubleshooting decision tree for cytotoxicity.
References
- 1. Anticancer Potential of Furanocoumarins: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential Anticancer Activity of the Furanocoumarin Derivative Xanthotoxin Isolated from Ammi majus L. Fruits: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eriobofuran | C14H12O4 | CID 178939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Furanocoumarin - Wikipedia [en.wikipedia.org]
- 10. faculty.ucr.edu [faculty.ucr.edu]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Kinase Inhibitor Selectivity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when improving the selectivity of kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the importance of kinase inhibitor selectivity?
A1: Kinase inhibitor selectivity is crucial for minimizing off-target effects and reducing toxicity. Many kinases share structural similarities in their ATP-binding pockets, leading to the potential for inhibitors to bind to unintended kinase targets. Enhancing selectivity for the desired target kinase over other kinases can lead to safer and more effective therapeutic agents.
Q2: What are the primary strategies for improving the selectivity of a kinase inhibitor?
A2: Key strategies include:
-
Structure-Based Drug Design: Utilizing the crystal structure of the target kinase to design inhibitors that exploit unique features of its ATP-binding site.
-
Exploring Allosteric Inhibition: Developing inhibitors that bind to sites other than the highly conserved ATP pocket, which can offer greater selectivity.
-
Scaffold Hopping: Replacing the core chemical structure of an inhibitor with a novel scaffold while retaining key binding interactions, potentially altering the selectivity profile.
-
Chemical Synthesis of Analogs: Systematically modifying the functional groups of a lead compound to improve interactions with the target kinase and reduce binding to off-target kinases.
Q3: How is kinase inhibitor selectivity typically measured?
A3: Selectivity is commonly assessed by screening the inhibitor against a panel of kinases and determining its potency (e.g., IC50 or Kd) for each. The results are often presented as a selectivity profile, which shows the inhibitor's activity across the tested kinome. Common techniques include biochemical assays that measure the inhibition of substrate phosphorylation[1] and biophysical methods that assess direct binding affinity.[1]
Q4: What is a "selectivity score" and how is it calculated?
A4: A selectivity score is a quantitative measure of an inhibitor's selectivity. While there are various methods for calculation, a common approach is the "Selectivity Score (S-score)," which divides the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at a specific concentration) by the total number of kinases tested. A lower S-score indicates higher selectivity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High off-target activity observed in a kinase panel screen. | 1. Inhibitor binds to a conserved region of the kinase ATP-binding site.2. The inhibitor concentration used in the screen was too high. | 1. Attempt structure-based modifications to exploit less conserved regions.2. Perform dose-response curves for key off-targets to determine the potency of inhibition.3. Consider screening at a lower, more physiologically relevant concentration. |
| Inconsistent results between different kinase assay formats (e.g., biochemical vs. cellular). | 1. Differences in substrate, cofactors, or enzyme concentration.2. Cellular permeability and metabolism of the inhibitor.3. Presence of scaffolding proteins or post-translational modifications in the cellular context. | 1. Carefully document and compare the conditions of each assay.2. Use a cellular thermal shift assay (CETSA) to confirm target engagement in cells.3. Develop a cell-based assay that monitors the phosphorylation of a known downstream substrate of the target kinase.[1] |
| Difficulty in synthesizing a selective analog. | 1. The target kinase's active site is highly similar to other kinases.2. Lack of structural information for the target kinase. | 1. Explore different chemical scaffolds through techniques like scaffold hopping.2. Consider targeting less conserved, allosteric sites.3. If no crystal structure is available, consider homology modeling to guide inhibitor design. |
| Poor correlation between in vitro selectivity and in vivo efficacy. | 1. Pharmacokinetic properties (absorption, distribution, metabolism, excretion) of the inhibitor are not optimal.2. The in vitro assay conditions do not accurately reflect the physiological environment. | 1. Optimize the pharmacokinetic properties of the lead compound.2. Develop more physiologically relevant in vitro assays (e.g., using primary cells or 3D cell cultures). |
Quantitative Data Summary
Table 1: Selectivity Profile of Inhibitor X and Analogs
| Kinase Target | Inhibitor X IC50 (nM) | Analog A IC50 (nM) | Analog B IC50 (nM) |
| Target Kinase 1 | 5 | 3 | 8 |
| Off-Target Kinase 2 | 50 | 250 | 30 |
| Off-Target Kinase 3 | 150 | >1000 | 120 |
| Off-Target Kinase 4 | 800 | >1000 | 750 |
| Off-Target Kinase 5 | 25 | 150 | 20 |
Table 2: Comparison of Selectivity Scores
| Inhibitor | Number of Kinases with >90% Inhibition at 1µM | Total Kinases Tested | Selectivity Score (S-score) |
| Inhibitor X | 15 | 100 | 0.15 |
| Analog A | 3 | 100 | 0.03 |
| Analog B | 18 | 100 | 0.18 |
Experimental Protocols
Protocol 1: General Kinase Activity Assay (e.g., ADP-Glo™ Kinase Assay)[2]
This protocol outlines a general method for measuring kinase activity, which can be used to determine the IC50 values of inhibitors.
Materials:
-
Kinase of interest
-
Substrate specific to the kinase
-
Kinase inhibitor (compound to be tested)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[2]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates[2]
Procedure:
-
Prepare serial dilutions of the kinase inhibitor in the kinase reaction buffer.
-
In a 384-well plate, add 1 µl of the inhibitor dilution or vehicle control to the appropriate wells.[2]
-
Add 2 µl of the Kinase Working Stock (containing the kinase in reaction buffer) to each well.[2]
-
Add 2 µl of the ATP/Substrate Working Stock (containing ATP and the specific substrate in reaction buffer) to each well to initiate the reaction.[2]
-
Incubate the plate at room temperature for 60 minutes.[2]
-
Stop the kinase reaction and detect the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's protocol.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.[2]
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Kinase Selectivity Profiling[3]
This protocol describes how to screen an inhibitor against a panel of kinases.
Materials:
-
Kinase inhibitor
-
Kinase Selectivity Profiling System (e.g., Promega's Kinase Selectivity Profiling Systems) containing a panel of kinases and their corresponding substrates.[3]
-
ATP
-
ADP-Glo™ Kinase Assay Kit
-
384-well plates
Procedure:
-
Prepare the kinase inhibitor at a fixed concentration (e.g., 1 µM).
-
Set up the kinase reactions in a 384-well plate. For each kinase in the panel, add 1 µl of the inhibitor or vehicle control.[2]
-
Add 2 µl of the Kinase Working Stock for each respective kinase to the appropriate wells.[2]
-
Add 2 µl of the corresponding ATP/Substrate Working Stock to initiate the reactions.[2]
-
Incubate the plate at room temperature for 60 minutes.[2]
-
Quantify the activity of each kinase using the ADP-Glo™ Kinase Assay as described in Protocol 1.
-
Calculate the percent activity of each kinase in the presence of the inhibitor relative to the vehicle control. This provides the selectivity profile of the compound.[2]
Visualizations
Caption: A generic kinase signaling pathway illustrating the point of intervention for a targeted kinase inhibitor.
Caption: Experimental workflow for determining kinase inhibitor selectivity using an in vitro biochemical assay.
References
Validation & Comparative
Unveiling the Structure of Eriobofuran: A Comparative Guide to its Synthetic Confirmation
For researchers, scientists, and professionals in drug development, the unambiguous determination of a synthetic molecule's structure is paramount. This guide provides a comparative analysis of the experimental data confirming the structure of synthetic eriobofuran, a dibenzofuran natural product, against potential alternatives.
Initially identified as 9-Hydroxyeriobofuran, extensive database searches revealed no such compound. However, the closely related and structurally significant compound, eriobofuran, with the systematic name 2,4-dimethoxydibenzofuran-3-ol, has been characterized. This guide will focus on the established structure of eriobofuran and the experimental methodologies used for its confirmation.
Confirmed Structure vs. Hypothetical Alternatives
The definitive structure of eriobofuran has been established through a combination of spectroscopic techniques and comparison with closely related, crystallographically-confirmed molecules. While no specific alternative structures have been formally proposed in the literature for eriobofuran, total synthesis and structural elucidation inherently consider and rule out other possibilities, such as different substitution patterns on the dibenzofuran core.
The primary methods for structural confirmation in modern organic chemistry are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. For eriobofuran, while a dedicated crystal structure is not publicly available, the crystal structure of the closely related derivative, 1,2,4-Trimethoxydibenzo[b,d]furan-3-ol, provides a robust reference for the core dibenzofuran skeleton and the relative positioning of substituents.[1]
Experimental Data for Structural Confirmation
The structural confirmation of synthetic eriobofuran would rely on a meticulous comparison of its spectroscopic data with that of the natural product or with theoretically predicted values. The following tables summarize the expected quantitative data from key analytical techniques.
Table 1: Predicted ¹H NMR Spectroscopic Data for Eriobofuran (in CDCl₃)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-1 | ~ 6.8 - 7.0 | d | ~ 8.0 |
| H-6, H-7, H-8, H-9 | ~ 7.2 - 7.8 | m | - |
| OCH₃ (C2) | ~ 3.9 - 4.1 | s | - |
| OCH₃ (C4) | ~ 3.9 - 4.1 | s | - |
| OH (C3) | ~ 5.0 - 6.0 (variable) | br s | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data for Eriobofuran (in CDCl₃)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-1 | ~ 100 - 105 |
| C-2 | ~ 158 - 162 |
| C-3 | ~ 140 - 145 |
| C-4 | ~ 155 - 160 |
| C-4a | ~ 115 - 120 |
| C-5a | ~ 120 - 125 |
| C-6 | ~ 120 - 125 |
| C-7 | ~ 125 - 130 |
| C-8 | ~ 110 - 115 |
| C-9 | ~ 120 - 125 |
| C-9a | ~ 125 - 130 |
| C-9b | ~ 150 - 155 |
| OCH₃ (C2) | ~ 55 - 60 |
| OCH₃ (C4) | ~ 55 - 60 |
Table 3: Mass Spectrometry Data for Eriobofuran
| Technique | Expected [M+H]⁺ (m/z) | Key Fragmentation Ions (m/z) |
| ESI-MS | 245.07 | Loss of methyl groups (-15), loss of methoxy group (-31) |
Experimental Protocols
The confirmation of the structure of a newly synthesized batch of eriobofuran would involve the following key experiments:
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the number of different types of protons and their neighboring environments.
-
¹³C NMR: To determine the number of different types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, confirming the substitution pattern on the dibenzofuran core.
2. Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and elemental composition of the molecule, confirming the molecular formula C₁₄H₁₂O₄.
-
Tandem Mass Spectrometry (MS/MS): To analyze the fragmentation pattern, providing further evidence for the proposed structure.
3. X-ray Crystallography:
-
In the absence of a crystal structure for eriobofuran itself, comparison of unit cell parameters and key bond lengths/angles with the published data for 1,2,4-Trimethoxydibenzo[b,d]furan-3-ol would provide strong corroborating evidence for the core structure.[1]
Visualization of the Confirmation Workflow
The logical workflow for confirming the structure of synthetic eriobofuran is depicted in the following diagram:
References
A Comparative Analysis of the Efficacy of Furanocoumarins in Inflammation and Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological efficacy of various furanocoumarins, a class of naturally occurring compounds with significant therapeutic potential. While this report aims to compare 9-Hydroxyeriobofuran with other furanocoumarins, a comprehensive literature search did not yield specific data for a compound named "this compound." However, information on "eriobofuran," a dibenzofuran derivative, and a wide range of other furanocoumarins has been compiled and analyzed to offer a valuable comparative perspective on their anti-inflammatory and anticancer activities.
The data presented herein is collated from various experimental studies and is intended to serve as a resource for researchers and professionals in drug development. This guide summarizes quantitative efficacy data, details relevant experimental methodologies, and visualizes key signaling pathways to facilitate a deeper understanding of the mechanisms of action of these compounds.
Comparative Efficacy of Furanocoumarins: Anti-Inflammatory Activity
Furanocoumarins have demonstrated notable anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators such as nitric oxide (NO) and cyclooxygenase-2 (COX-2). The following table summarizes the half-maximal inhibitory concentration (IC50) values of various furanocoumarins against these targets.
Table 1: Anti-Inflammatory Activity of Furanocoumarins
| Furanocoumarin | Assay | Cell Line | IC50 (µg/mL) | Reference |
| Angelicin | Nitrite Production Inhibition | RAW 264.7 | 19.5 | [1][2] |
| Pimpinellin | Nitrite Production Inhibition | RAW 264.7 | 15.6 | [1][2] |
| Sphondin | Nitrite Production Inhibition | RAW 264.7 | 9.8 | [1][2] |
| Byakangelicol | Nitrite Production Inhibition | RAW 264.7 | 16.9 | [1][2] |
| Oxypeucedanin | Nitrite Production Inhibition | RAW 264.7 | 16.8 | [1][2] |
| Oxypeucedanin Hydrate | Nitrite Production Inhibition | RAW 264.7 | 15.8 | [1][2] |
| Xanthotoxin | Nitrite Production Inhibition | RAW 264.7 | 16.6 | [1][2] |
| Cnidilin | Nitrite Production Inhibition | RAW 264.7 | 17.7 | [1][2] |
| Phellopterin | NO Production Suppression | Rat Hepatocytes | Significant | [3][4] |
| Oxypeucedanin Methanolate | NO Production Suppression | Rat Hepatocytes | Significant | [3][4] |
| Isoimperatorin | NO Production Suppression | Rat Hepatocytes | No effect | [3][4] |
| Imperatorin | NO Production Suppression | Rat Hepatocytes | No effect | [3][4] |
| DCH1 | COX-1 Inhibition | - | 123.30 | [5] |
| DCH1 | COX-2 Inhibition | - | 102.10 | [5] |
Note: "Significant" indicates a notable inhibitory effect was observed, but a specific IC50 value was not provided in the source material.
Comparative Efficacy of Furanocoumarins: Anticancer Activity
The anticancer potential of furanocoumarins is attributed to their ability to induce apoptosis, inhibit cell proliferation, and modulate various signaling pathways involved in cancer progression.[6][7][8] The table below presents the IC50 values of different furanocoumarins against various cancer cell lines.
Table 2: Anticancer Activity of Furanocoumarins
| Furanocoumarin | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Xanthotoxol | MCF-7 | Breast Cancer | 0.72 | [7] |
| Bergapten | MCF-7 | Breast Cancer | 1.18 | [7] |
| Angelicin | MCF-7 | Breast Cancer | 11.02 | [7] |
| Psoralen | MCF-7 | Breast Cancer | 24.08 | [7] |
| Isoimperatorin | MCF-7 | Breast Cancer | 54.32 | [7] |
| Xanthotoxin | HepG2 | Liver Cancer | 6.9 (µg/mL) | [9] |
| Isopimpinellin | HL-60/MX2 | Promyelocytic Leukemia | 26 | [8] |
| Phellopterin | CEM/C1 | Lymphoblastic Leukemia | 8 | [8] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the provided efficacy data. Below are the protocols for the key assays cited in this guide.
Nitric Oxide (NO) Production Inhibition Assay
This assay evaluates the ability of a compound to inhibit the production of nitric oxide in cells stimulated with an inflammatory agent, such as lipopolysaccharide (LPS).
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium and seeded in 96-well plates.[1][2]
-
Treatment: The cells are pre-treated with various concentrations of the test furanocoumarins for a specific duration.
-
Stimulation: The cells are then stimulated with LPS to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.[1][2]
-
Quantification of Nitrite: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength, and the percentage of inhibition is calculated by comparing the nitrite concentration in treated cells to that in untreated control cells.[1][2]
Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay determines the inhibitory effect of a compound on the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation.
-
Enzyme Preparation: Recombinant human COX-2 enzyme is used.[10][11][12]
-
Reaction Mixture: The reaction mixture contains a buffer (e.g., Tris-HCl), a cofactor (e.g., hematin), and the COX-2 enzyme.[11][13]
-
Inhibitor Addition: The test furanocoumarin, dissolved in a suitable solvent like DMSO, is added to the reaction mixture and pre-incubated.[10][13]
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.[10][11][12]
-
Detection: The product of the reaction (e.g., Prostaglandin G2) is detected. This can be done using a fluorometric probe where the fluorescence intensity is measured over time.[10]
-
Calculation: The rate of the reaction is calculated, and the percentage of inhibition by the test compound is determined by comparing the rate to that of a control without the inhibitor. The IC50 value is then calculated from a dose-response curve.[11][13]
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cell viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., HepG2, MCF-7) are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the furanocoumarin for a specified period (e.g., 24-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The biological effects of furanocoumarins are mediated through their interaction with various cellular signaling pathways. The diagrams below, generated using Graphviz, illustrate some of the key pathways and experimental workflows.
Caption: Workflow for Nitric Oxide (NO) Inhibition Assay.
Caption: Inhibition of the NF-κB signaling pathway by furanocoumarins.
Caption: Induction of apoptosis via the intrinsic pathway by furanocoumarins.
References
- 1. researchgate.net [researchgate.net]
- 2. Inducible nitric oxide synthase inhibitors of Chinese herbs. Part 2: naturally occurring furanocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ffhdj.com [ffhdj.com]
- 4. ffhdj.com [ffhdj.com]
- 5. researchgate.net [researchgate.net]
- 6. The Effect of Furanocoumarin Derivatives on Induction of Apoptosis and Multidrug Resistance in Human Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Potential of Furanocoumarins: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. assaygenie.com [assaygenie.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Action of 9-Hydroxyeriobofuran: A Comparative Guide to Its Putative Anticancer Mechanism
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel anticancer therapeutics, the intricate mechanisms of action of emerging compounds are a focal point of rigorous scientific investigation. This guide provides a comparative analysis of the proposed mechanism of action for 9-Hydroxyeriobofuran, a derivative of the naturally occurring dibenzofuran, Eriobofuran. Due to the limited direct research on this compound, this document synthesizes information from related benzofuran and dibenzofuran compounds to postulate a hypothetical mechanism and outlines the experimental framework required for its validation. This guide is intended for researchers, scientists, and professionals in drug development.
Proposed Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Based on the known biological activities of structurally similar benzofuran and dibenzofuran derivatives, it is hypothesized that this compound exerts its anticancer effects primarily through the induction of apoptosis (programmed cell death) and arrest of the cell cycle in cancer cells. The addition of a hydroxyl group at the 9-position may enhance its binding affinity to target proteins or alter its cellular uptake and metabolism compared to its parent compound, Eriobofuran.
Several signaling pathways are potentially targeted by this compound:
-
Intrinsic Apoptosis Pathway: This pathway is often initiated by cellular stress and involves the mitochondria. This compound may modulate the expression of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio. This disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to apoptosis.
-
Extrinsic Apoptosis Pathway: This pathway is triggered by the binding of extracellular death ligands to death receptors (e.g., DR4/DR5) on the cell surface. This compound could potentially upregulate the expression of these death receptors or their ligands, leading to the activation of caspase-8 and the subsequent executioner caspase cascade.
-
Cell Cycle Regulation: Many anticancer compounds function by halting the cell cycle at specific checkpoints, preventing cancer cell proliferation. It is proposed that this compound may induce cell cycle arrest, potentially at the G2/M phase, by interfering with microtubule dynamics through the inhibition of tubulin polymerization. Alternatively, it could induce G0/G1 arrest by upregulating cell cycle inhibitors like p21Cip/WAF1, possibly in a p53-independent manner.
-
Inhibition of Pro-Survival Kinases: Several dibenzofuran compounds have been shown to inhibit protein kinases that are crucial for cancer cell survival and proliferation, such as Pim kinases and CLK1. This compound may also act as a kinase inhibitor, disrupting signaling pathways that promote cancer growth.
Below is a diagram illustrating the proposed signaling pathways for this compound's anticancer activity.
Comparative Analysis of Anticancer Activity
While quantitative data for this compound is not yet available, the following table presents the cytotoxic activities (IC50 values) of related benzofuran and dibenzofuran compounds against various cancer cell lines to provide a comparative context.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Benzofuran Derivative | HCT-116 (Colon) | 1.71 | [1] |
| Benzofuran Derivative | HT-29 (Colon) | 7.76 | [1] |
| Benzofuran Derivative | MCF-7 (Breast) | - | [2] |
| Benzofuran Derivative | HepG2 (Liver) | - | [2] |
| Dihydrobenzofuran Derivative | CAL-27 (Oral) | 48.52 | [3] |
| Dihydrobenzofuran Derivative | NCI-H460 (Lung) | >50 | [3] |
| Dibenzofuran Derivative | MV4-11 (Leukemia) | low µM | [4] |
| Doxorubicin (Standard Drug) | - | Varies | - |
Experimental Protocols for Mechanism Validation
To validate the proposed mechanism of action of this compound, a series of in vitro experiments are necessary.
1. Cell Viability and Cytotoxicity Assays:
-
Objective: To determine the concentration-dependent cytotoxic effect of this compound on various cancer cell lines and normal cell lines.
-
Method:
-
Seed cancer cells (e.g., HCT-116, HT-29, MCF-7, HepG2) and a non-cancerous cell line (e.g., MCF-10A) in 96-well plates.
-
Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
Assess cell viability using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B).
-
Calculate the IC50 (half-maximal inhibitory concentration) values.
-
2. Apoptosis Assays:
-
Objective: To determine if this compound induces apoptosis.
-
Methods:
-
Annexin V/Propidium Iodide (PI) Staining: Treat cells with this compound at its IC50 concentration. Stain with Annexin V-FITC and PI and analyze by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Measure the activity of key caspases (e.g., caspase-3, -8, -9) using colorimetric or fluorometric substrate assays in cell lysates after treatment.
-
Western Blot Analysis: Analyze the expression levels of apoptosis-related proteins, including Bax, Bcl-2, cleaved PARP, and cleaved caspases.
-
3. Cell Cycle Analysis:
-
Objective: To investigate the effect of this compound on cell cycle progression.
-
Method:
-
Treat cells with this compound for a duration corresponding to one cell cycle (e.g., 24 hours).
-
Fix the cells in ethanol and stain the DNA with propidium iodide.
-
Analyze the cell cycle distribution (G0/G1, S, G2/M phases) by flow cytometry.
-
Perform Western blot analysis for key cell cycle regulatory proteins like p21, cyclins, and cyclin-dependent kinases (CDKs).
-
4. Tubulin Polymerization Assay:
-
Objective: To determine if this compound inhibits tubulin polymerization.
-
Method: Use a commercially available in vitro tubulin polymerization assay kit. Monitor the polymerization of purified tubulin in the presence and absence of this compound by measuring the change in absorbance or fluorescence over time.
5. Kinase Inhibition Assays:
-
Objective: To assess the inhibitory effect of this compound on specific protein kinases.
-
Method: Utilize in vitro kinase activity assays (e.g., using recombinant Pim-1 or CLK1 kinases) to measure the phosphorylation of a substrate in the presence of varying concentrations of the compound.
The following diagram outlines a general experimental workflow for validating the mechanism of action.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently lacking, a strong hypothesis can be formulated based on the well-documented anticancer activities of related benzofuran and dibenzofuran compounds. The proposed induction of apoptosis and cell cycle arrest provides a solid foundation for future research. The experimental protocols outlined in this guide offer a comprehensive strategy to validate this putative mechanism and to establish the therapeutic potential of this compound as a novel anticancer agent. Further investigation into this and similar compounds is warranted to expand the arsenal of effective cancer therapies.
References
- 1. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Proliferative Potential of 9-Hydroxystearic Acid Across Diverse Cancer Cell Lines
A Comparative Analysis of Efficacy and Cellular Mechanisms
For researchers and professionals in drug development, understanding the nuanced activity of potential therapeutic compounds across various cancer cell types is paramount. This guide provides a comprehensive cross-validation of the anti-proliferative activity of 9-Hydroxystearic Acid (9-HSA), a naturally occurring endogenous lipid, in different cancer cell lines.[1] We delve into its efficacy, summarized through quantitative data, detail the experimental methodologies for assessing its impact, and visualize the key signaling pathways involved in its mechanism of action.
Comparative Efficacy of 9-Hydroxystearic Acid (9-HSA)
The anti-proliferative activity of 9-HSA has been evaluated in a panel of human cancer cell lines, with its efficacy quantified by determining the half-maximal inhibitory concentration (IC50). The IC50 values represent the concentration of 9-HSA required to inhibit the growth of 50% of the cancer cell population. A lower IC50 value indicates greater potency.
The data presented in the table below summarizes the IC50 values of 9-HSA in various cancer cell lines. Notably, isomers with the hydroxyl group at odd-numbered carbon positions, such as 5-HSA, 7-HSA, and 9-HSA, demonstrated significant inhibitory activity.[2] In contrast, isomers with the hydroxyl group at even-numbered positions, like 8-HSA, showed no inhibitory effect.[2]
| Cell Line | Cancer Type | IC50 (µM) of 9-HSA |
| CaCo-2 | Colorectal Adenocarcinoma | Significant |
| HT29 | Colorectal Adenocarcinoma | Significant |
| HeLa | Cervical Cancer | Significant |
| MCF7 | Breast Cancer | Significant |
| PC3 | Prostate Cancer | Significant |
| NLF | Normal Lung Fibroblasts | Significant |
Note: "Significant" indicates that the compound showed growth inhibitory activity, as specific IC50 values were not consistently provided across all sources for 9-HSA alone.
Experimental Protocols
The determination of the anti-proliferative activity and IC50 values of 9-HSA typically involves the following key experimental methodologies:
Cell Culture and Treatment
Human cancer cell lines are cultured in appropriate growth media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in multi-well plates and allowed to adhere overnight. Subsequently, the cells are treated with varying concentrations of 9-HSA for a specified duration, typically 24 to 72 hours.
Cell Viability and Proliferation Assays
The effect of 9-HSA on cell viability and proliferation is commonly assessed using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.
-
MTT Assay: This assay is based on the reduction of the yellow tetrazolium salt MTT by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength.
-
SRB Assay: The SRB assay is a protein-staining method. SRB binds to basic amino acids in cellular proteins, and the amount of bound dye is proportional to the total protein mass, which is indicative of the cell number.
The IC50 values are then calculated from the dose-response curves generated from the data obtained from these assays.
Mechanism of Action and Signaling Pathways
9-Hydroxystearic acid has been identified as an inhibitor of histone deacetylase 1 (HDAC1).[1][2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins. The inhibition of HDAC1 by 9-HSA leads to an increase in histone acetylation, which in turn results in the altered expression of genes involved in cell cycle regulation and proliferation.
One of the key downstream effects of HDAC1 inhibition by 9-HSA is the upregulation of the cyclin-dependent kinase inhibitor p21 (also known as p21WAF1/CIP1).[1][2] The p21 protein acts as a critical regulator of the cell cycle, primarily by inducing cell cycle arrest in the G0/G1 phase.[2] This prevents the cells from progressing through the cell cycle and ultimately inhibits their proliferation.
Below are diagrams illustrating the experimental workflow for assessing 9-HSA activity and the signaling pathway of its anti-proliferative action.
Caption: Workflow for evaluating 9-HSA's anti-proliferative effects.
Caption: 9-HSA inhibits HDAC1, leading to cell cycle arrest.
References
Unraveling the Therapeutic Potential of 9-Hydroxyeriobofuran: A Comparative Analysis of Its Analogs
A comprehensive review of the existing scientific literature reveals a significant gap in the knowledge surrounding the specific furanocoumarin, 9-Hydroxyeriobofuran, and its direct analogs. While the broader class of furanocoumarins and extracts from plants like Eriobotrya japonica (loquat), where such compounds might be expected to occur, have been the subject of research, specific data on this compound remains elusive. This guide, therefore, aims to provide a foundational understanding based on the general properties of related compounds, highlighting the urgent need for further research into this potentially valuable molecule.
Currently, there is no publicly available experimental data detailing the biological activities, synthesis, or comparative performance of this compound and its analogs. Scientific databases and publications extensively cover the anti-inflammatory and antioxidant properties of extracts from Eriobotrya japonica, which are rich in various phytochemicals, including triterpenoids like ursolic acid and oleanolic acid, and flavonoids such as epicatechin and rutin. However, the presence and specific contribution of this compound to the observed bioactivities of these extracts have not been elucidated.
The Furanocoumarin Family: A Landscape of Bioactivity
Furanocoumarins, the chemical class to which this compound theoretically belongs, are well-documented for their diverse pharmacological effects. These compounds are known to modulate various signaling pathways, including STAT3, NF-κB, PI3K/AKT, and MAPK, which are critically involved in inflammation and cancer. The general biological activities attributed to furanocoumarins include antioxidant, anti-inflammatory, and anti-cancer effects.
Hypothetical Signaling Pathway Involvement
Based on the known mechanisms of other furanocoumarins, a putative signaling pathway that this compound and its analogs might modulate is the NF-κB pathway, a key regulator of inflammation. The diagram below illustrates a simplified representation of this pathway.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound and its analogs.
The Path Forward: A Call for Focused Research
The absence of specific data on this compound necessitates a focused research effort to unlock its potential. The following experimental workflow is proposed for future investigations:
Caption: Proposed experimental workflow for the investigation of this compound and its analogs.
Conclusion
While a direct comparative analysis of this compound and its analogs is not currently possible due to a lack of available data, the broader context of furanocoumarin and Eriobotrya japonica research suggests that this is a promising area for future investigation. The scientific community is encouraged to pursue the isolation, synthesis, and biological evaluation of this compound and its derivatives to potentially uncover new therapeutic agents for a range of diseases. The structured approach outlined above provides a roadmap for such endeavors, which could ultimately lead to the development of novel and effective treatments.
Independent Verification of Biological Effects: A Comparative Analysis of Furanocoumarins and Eriocitrin as Potential Analogs for 9-Hydroxyeriobofuran
An independent verification of the biological effects of 9-Hydroxyeriobofuran could not be conducted as there is no available scientific literature on this specific compound. It is presumed that "this compound" may be a novel, uncharacterized compound or a misnomer.
Given the likely chemical nature of a compound named "eriobofuran," this guide presents a comparative analysis of the biological effects of two relevant substance classes: furanocoumarins and the flavonoid eriocitrin . Furanocoumarins are a class of organic compounds that "eriobofuran" would likely belong to based on its name. Eriocitrin, a well-studied flavonoid, exhibits many similar biological activities and serves as a valuable comparator. This guide is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of compounds within these classes.
Comparative Analysis of Biological Activities
The following table summarizes the key biological activities of furanocoumarins and eriocitrin, with supporting data from preclinical studies.
| Biological Effect | Furanocoumarins | Eriocitrin |
| Anti-inflammatory | Exert anti-inflammatory effects through the modulation of signaling pathways such as NF-κB and MAPK. | Demonstrates potent anti-inflammatory activity.[1][2] In a study on mice with periodontitis, eriocitrin supplementation significantly inhibited periodontal inflammation. |
| Antioxidant | Exhibit antioxidative properties.[3] | Possesses strong antioxidant activity, effectively suppressing oxidative stress.[1][2] In obese mice, eriocitrin reduced markers of lipid peroxidation and enhanced endogenous antioxidant defenses.[4] |
| Anticancer | Show antiproliferative activities against various cancer cell lines, including breast cancer, by regulating pathways like STAT3, NF-κB, and PI3K/AKT.[3] | Displays antitumor properties.[1][2] |
| Neuroprotective | Not extensively detailed in the provided results. | Clinical studies suggest a role in promoting cognitive function and providing neuroprotective benefits.[2] |
| Metabolic Regulation | Not a primary focus of the provided results. | Improves adiposity and related metabolic disorders in high-fat diet-induced obese mice by increasing fatty acid oxidation and energy expenditure.[5] It has also been shown to reduce blood glucose levels.[4] |
Key Signaling Pathways
The biological effects of furanocoumarins and eriocitrin are mediated by their interaction with several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and therapeutic potential.
NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of the inflammatory response. Both furanocoumarins and eriocitrin have been shown to modulate this pathway.
Caption: NF-κB signaling pathway and points of inhibition by furanocoumarins and eriocitrin.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial signaling cascade involved in cell survival, proliferation, and metabolism. Its modulation by furanocoumarins is implicated in their anticancer effects.
References
- 1. Eriocitrin: A review of pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry and health effects of furanocoumarins in grapefruit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research reinforces eriocitrin’s benefits for metabolic support [nutraceuticalbusinessreview.com]
- 5. Eriocitrin Improves Adiposity and Related Metabolic Disorders in High-Fat Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 9-Hydroxyeriobofuran and Related Benzofuran Derivatives
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 9-Hydroxyeriobofuran and its analogs, focusing on their potential as cytotoxic and anti-inflammatory agents. Due to the limited direct research on this compound, this guide draws upon the broader knowledge of benzofuran derivatives to infer its potential activities and compare them with related compounds. Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, serves as a versatile scaffold for the development of therapeutic agents.[1][2][3] Its derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5][6]
Inferred Structure-Activity Relationship of this compound
Eriobofuran, a naturally occurring benzofuran, provides the core structure. The introduction of a hydroxyl (-OH) group at the 9-position is expected to significantly influence its biological activity. Generally, the position and number of hydroxyl groups on the benzofuran scaffold are critical for their biological effects. For instance, in flavonoids, another class of heterocyclic compounds, hydroxyl groups are crucial for their antioxidant and anti-inflammatory activities.[2] For benzofuran derivatives, the presence of phenolic hydroxyl groups has been found to be important for modulating anticancer activity.[2]
It is hypothesized that the 9-hydroxy group in this compound could enhance its polarity, potentially affecting its solubility and ability to interact with biological targets through hydrogen bonding. This could lead to altered cytotoxic and anti-inflammatory profiles compared to the parent Eriobofuran molecule.
Comparative Cytotoxicity of Benzofuran Derivatives
The cytotoxic activity of benzofuran derivatives has been extensively studied against various cancer cell lines. The SAR studies reveal that substitutions at different positions of the benzofuran ring system play a crucial role in their anticancer potency.
Table 1: Comparative Cytotoxic Activity (IC50 in µM) of Selected Benzofuran Derivatives
| Compound/Derivative | Substitution Pattern | A549 (Lung) | ME-180 (Cervical) | ACHN (Renal) | B-16 (Melanoma) | Reference |
| Compound 22 | 4-MeO-phenylacetylene group | >0.17 | 0.17 | 1.14 | 0.08 | [7] |
| Compound 25 | Alkenyl substituent at C5 | 0.06 | 0.06 | 0.17 | 0.17 | [7] |
| Combretastatin A-4 | - | <0.06 | <0.06 | <0.17 | <0.08 | [7] |
| Arylmethylenenaphthofuranone 36 | 2-(4-Oxo-1-benzopyran-3-ylmethylene) | - | - | - | - | [8] |
Note: Data for this compound is not available and is inferred based on general SAR principles.
From the table, it is evident that even minor structural modifications can lead to significant changes in cytotoxic activity. For example, an alkenyl substituent at the 5-position (Compound 25) showed higher potency against several cancer cell lines compared to a phenylacetylene group (Compound 22).[7] This highlights the importance of the nature and position of substituents on the benzofuran core.
Experimental Protocols
MTT Assay for Cytotoxicity
The cytotoxic activity of the compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 103 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflow for evaluating the cytotoxic activity of benzofuran derivatives and a hypothetical signaling pathway that could be modulated by this compound.
Caption: Workflow for assessing the cytotoxicity of benzofuran derivatives.
Caption: A hypothetical signaling pathway modulated by this compound.
Conclusion
While direct experimental data on the structure-activity relationship of this compound is currently unavailable, the extensive research on benzofuran derivatives provides a solid foundation for inferring its potential biological activities. The presence of a hydroxyl group at the 9-position is anticipated to be a key determinant of its cytotoxic and anti-inflammatory properties. Further synthesis and biological evaluation of this compound and its analogs are necessary to validate these hypotheses and to fully elucidate their therapeutic potential. The comparative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and primary cytotoxicity evaluation of arylmethylenenaphthofuranones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of In Vitro and In Vivo Studies of Benzofuran and Dibenzofuran Derivatives
A Note on 9-Hydroxyeriobofuran: Extensive literature searches did not yield specific in vitro or in vivo experimental data for a compound explicitly named "this compound." The chemical structure of Eriobofuran, a known dibenzofuran, is 2,4-dimethoxy-3-hydroxydibenzofuran, and standard chemical nomenclature for dibenzofurans does not typically include a "9-hydroxy" position. It is possible that "this compound" is a trivial name, a synonym for a known compound under a different naming system, or a novel compound not yet extensively studied or reported in publicly accessible literature.
Therefore, this guide provides a comparative overview of the in vitro and in vivo anti-inflammatory and anticancer activities of the broader classes of benzofuran and dibenzofuran derivatives, to which this compound would belong. This information is intended to provide researchers, scientists, and drug development professionals with a foundational understanding of the biological potential of this class of compounds, supported by experimental data from published studies on representative molecules.
Anti-inflammatory and Anticancer Potential of Benzofuran and Dibenzofuran Scaffolds
Benzofuran and dibenzofuran derivatives are heterocyclic compounds found in a variety of natural products and are also accessible through synthetic chemistry.[1][2][3] This structural motif is a key component in many biologically active molecules, and numerous studies have demonstrated the potent anti-inflammatory and anticancer properties of compounds containing these scaffolds.[4][5][6][7][8]
Data Presentation: In Vitro and In Vivo Comparison
The following tables summarize quantitative data from studies on various benzofuran and dibenzofuran derivatives, illustrating their bioactivities in both laboratory-based assays (in vitro) and in living organisms (in vivo).
Table 1: In Vitro Anti-inflammatory Activity of Fluorinated Benzofuran and Dihydrobenzofuran Derivatives
| Compound | Target | IC50 (µM) | Cell Line |
| Fluorinated Benzofuran Derivative 1 | Interleukin-6 (IL-6) | 1.2 | Macrophages |
| Fluorinated Benzofuran Derivative 2 | Chemokine (C-C) Ligand 2 (CCL2) | 1.5 | Macrophages |
| Fluorinated Benzofuran Derivative 3 | Nitric Oxide (NO) | 2.4 | Macrophages |
| Fluorinated Benzofuran Derivative 4 | Prostaglandin E2 (PGE2) | 1.1 | Macrophages |
Data sourced from a study on fluorinated benzofuran and dihydrobenzofuran derivatives. The specific compound structures are detailed in the original publication.[5]
Table 2: In Vitro Anticancer Activity of Benzofuran Derivatives
| Compound | Cell Line | IC50 (µM) |
| Benzofuran Derivative 3 | Non-Small Cell Lung Cancer | Similar to Doxorubicin (1.136 µM) |
| Aza-benzofuran Compound 1 | RAW 264.7 (Macrophage) | 17.3 (NO inhibition) |
| Aza-benzofuran Compound 4 | RAW 264.7 (Macrophage) | 16.5 (NO inhibition) |
| Scyphocephalione A | MCF-7 (Breast Cancer) | Data on cytotoxicity assessed |
Data compiled from various studies on the anticancer properties of benzofuran derivatives.[6][8]
Table 3: In Vivo Anticancer Activity of a Benzofuran Derivative (S6)
| Compound | Animal Model | Tumor Type | Outcome |
| S6 | Nude Mice | Liver Cancer Xenograft (QGY-7401) | Suppression of tumor growth |
This study characterized a benzofuran derivative as a novel Aurora B kinase inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro and in vivo experiments.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in Macrophages
-
Cell Culture: RAW 264.7 mouse macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., benzofuran derivatives) for 1 hour.
-
Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells, and the plates are incubated for 24 hours.
-
NO Measurement: The concentration of nitric oxide in the culture supernatant is determined using the Griess reagent. The absorbance is measured at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control. IC50 values are determined from dose-response curves.
In Vivo Anticancer Assay: Xenograft Tumor Model
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used.
-
Tumor Cell Implantation: A suspension of human cancer cells (e.g., 5 x 10^6 QGY-7401 liver cancer cells) in Matrigel is subcutaneously injected into the flank of each mouse.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment and control groups. The test compound (e.g., Benzofuran derivative S6) is administered (e.g., intraperitoneally) at a specified dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size. Tumors are then excised and weighed.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treatment group to the control group.
Visualization of Signaling Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate a potential signaling pathway targeted by anti-inflammatory compounds and a general experimental workflow.
References
- 1. Antiinflammatory activity of some 2,3-dihydrobenzofuran-5-acetic acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis of Dibenzofurans Possessing Anti-Allergy, Antioxidant, Anti-Inflammatory, Antimalarial and Treatment of Skin Conditions [ejchem.journals.ekb.eg]
- 5. mdpi.com [mdpi.com]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. mdpi.com [mdpi.com]
- 8. In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 9-Hydroxyeriobofuran Analogs Against Known Inhibitors in Cancer Cell Proliferation
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the inhibitory performance of benzofuran derivatives, the chemical class to which 9-Hydroxyeriobofuran belongs, against established inhibitors in the context of cancer cell proliferation. Due to the limited availability of specific inhibitory data for this compound, this guide utilizes data from closely related and well-studied benzofuran compounds that have demonstrated significant activity against relevant cancer-related signaling pathways. The objective is to offer a valuable benchmarking resource for the evaluation of novel compounds within this chemical family.
The comparisons within this guide focus on two key signaling pathways implicated in cancer progression: the mTOR (mammalian target of rapamycin) pathway and the SIRT2 (Sirtuin 2) pathway. Benzofuran derivatives have shown inhibitory potential against both.[1][2][3]
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative benzofuran derivatives against various cancer cell lines, benchmarked against known inhibitors of the mTOR and SIRT2 pathways. Lower IC50 values indicate greater potency.
Table 1: Benzofuran Derivatives Targeting the PI3K/Akt/mTOR Pathway in Breast Cancer Cells
| Compound | Target Cell Line | IC50 (µM) | Known Inhibitor (Control) | Target Cell Line | IC50 (µM) |
| Benzo[b]furan derivative 26 | MCF-7 | 0.057 | Rapamycin | MCF-7 | ~0.001-0.01 (literature values) |
| Benzo[b]furan derivative 36 | MCF-7 | 0.051 | Rapamycin | MCF-7 | ~0.001-0.01 (literature values) |
Data for benzo[b]furan derivatives 26 and 36 are derived from studies on their effects on the PI3K/Akt/mTOR signaling pathway in human breast cancer cells.[4] Rapamycin is a well-established mTOR inhibitor.
Table 2: Benzofuran Derivatives as Selective SIRT2 Inhibitors
| Compound | Target Enzyme | IC50 (µM) | Known Inhibitor (Control) | Target Enzyme | IC50 (µM) |
| Benzofuran derivative 7e | SIRT2 | 3.81 | Tenovin-6 | SIRT2 | 15.32 |
| Benzofuran derivative 7c | SIRT2 | 17.76 | Tenovin-6 | SIRT2 | 15.32 |
| Benzofuran derivative 7h | SIRT2 | 20.14 | Tenovin-6 | SIRT2 | 15.32 |
Data for benzofuran derivatives is from a study evaluating novel selective SIRT2 inhibitors.[3][5] Tenovin-6 is a known SIRT2 inhibitor.
Experimental Protocols
The following is a detailed methodology for a common in vitro cytotoxicity assay used to determine the IC50 values presented above.
MTT Assay for Cell Viability and Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
96-well flat-bottom microplates
-
Test compounds (e.g., this compound analogs) and known inhibitors
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader capable of measuring absorbance at 540-590 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and known inhibitors in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Read the absorbance of each well at a wavelength of 540 nm using a microplate reader.[8]
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value is determined by plotting the percentage of cell viability against the concentration of the compound and fitting the data to a dose-response curve.
-
Mandatory Visualization
Signaling Pathway Diagrams
Caption: Simplified mTOR signaling pathway and points of inhibition.
Caption: Overview of SIRT2 deacetylase activity and inhibition.
Experimental Workflow Diagram
Caption: Workflow for determining IC50 using the MTT assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. broadpharm.com [broadpharm.com]
- 8. static.igem.wiki [static.igem.wiki]
Validating the Therapeutic Potential of Benzofuran Scaffolds in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While direct in vivo studies on the therapeutic potential of 9-Hydroxyeriobofuran are not currently available in published literature, the broader family of benzofuran derivatives has demonstrated significant promise in preclinical research. This guide provides a comparative overview of the therapeutic potential of various benzofuran derivatives in key therapeutic areas, supported by experimental data from in vitro and in vivo studies. This information can serve as a valuable resource for researchers interested in exploring the potential of novel benzofuran compounds like this compound.
Therapeutic Potential of Benzofuran Derivatives: A Snapshot
Benzofuran derivatives have been investigated for a range of therapeutic applications, including neuroprotection, anti-inflammatory, and anticancer activities. The following sections summarize the findings for representative compounds from this class.
Neuroprotective and Anti-inflammatory Effects
Several studies have highlighted the potential of benzofuran derivatives in mitigating neuroinflammation and protecting against neuronal damage.
Table 1: Comparison of Neuroprotective and Anti-inflammatory Activity of Benzofuran Derivatives
| Compound | Model/Assay | Key Findings | Reference |
| 2-Arylbenzo[b]furan derivatives (Compounds 11 and 37) | In vitro (neuron and glial cells) & In vivo (APP/PS1 mice) | Showed neuroprotective effects on neuron cells, antineuroinflammatory effects on glial cells, and ameliorated nesting behavior in an Alzheimer's disease mouse model. | [1] |
| 7-Methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives | In vitro (primary cultured rat cortical cells) | Exhibited neuroprotective action against NMDA-induced excitotoxicity. Compound 1f was comparable to memantine. Compound 1j showed anti-excitotoxic effects and antioxidant activity. | [2][3] |
| 2,3-dihydrobenzofuran-5-acetic acids | In vivo (carrageenan-induced edema in rats) | Introduction of a methyl group enhanced anti-inflammatory activity. | [4] |
| Benzofuran-type stilbenes | In vitro (Cholinesterase inhibition assay) | Several 2-arylbenzofuran derivatives showed potent and selective inhibitory activity against butyrylcholinesterase (BChE). | [5] |
Experimental Protocol: Neuroprotection Assay against NMDA-Induced Excitotoxicity
This protocol is based on the methodology described for evaluating 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives[2][3].
-
Cell Culture: Primary cortical neurons are prepared from the cerebral cortices of rat embryos and cultured in a suitable medium.
-
Compound Treatment: On day 7 in vitro, the cultured neurons are pre-treated with various concentrations of the test benzofuran derivatives for 1 hour.
-
Induction of Excitotoxicity: Following pre-treatment, the neurons are exposed to NMDA (N-methyl-D-aspartate) to induce excitotoxicity.
-
Assessment of Cell Viability: After 24 hours of NMDA treatment, cell viability is assessed using a quantitative colorimetric assay with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The absorbance is measured to determine the percentage of viable cells relative to control cultures.
Experimental Workflow for Neuroprotection Assay
Caption: Workflow for assessing the neuroprotective effects of benzofuran derivatives.
Anticancer Potential
The benzofuran scaffold is a common feature in many compounds with demonstrated anticancer activity.
Table 2: Comparison of Anticancer Activity of Benzofuran Derivatives
| Compound Class | Cell Lines | Key Findings | Reference |
| 2-Benzoylbenzofuran derivatives | MCF-7, MDA-MB-231 (breast cancer) | Demonstrated potent activity against anti-estrogen receptor-dependent breast cancer cells with low toxicity. | [6] |
| Benzofuran-chalcone derivatives | A-375, MCF-7, A-549, HT-29, H-460 (various human cancers) | Showed good to moderate activity against all tested cell lines. | [6] |
| Piperazine-based benzofuran derivative | A549 (lung cancer), K562 (leukemia) | Exhibited high in vitro inhibitory activity. | [6] |
| Benzofuran-based chalcone derivatives | HCC1806 (breast), HeLa (cervical), A549 (lung) | Compounds displayed potent anticancer activity and one derivative was shown to be a VEGFR-2 inhibitor. | [7] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines[6][7].
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the benzofuran derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.
Signaling Pathway: VEGFR-2 Inhibition by Benzofuran-Based Chalcones
Some benzofuran derivatives have been shown to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.
Caption: Inhibition of the VEGFR-2 signaling pathway by benzofuran-based chalcones.
Conclusion and Future Directions
The evidence presented in this guide underscores the significant therapeutic potential of the benzofuran scaffold. While direct in vivo data for this compound is lacking, the promising neuroprotective, anti-inflammatory, and anticancer activities of structurally related compounds provide a strong rationale for its further investigation. Future studies should focus on in vivo validation of this compound in relevant animal models to determine its efficacy, safety profile, and mechanism of action. The experimental protocols and comparative data provided herein offer a foundational framework for designing such preclinical studies.
References
- 1. Neuroprotective and Antineuroinflammatory Effects of Hydroxyl-Functionalized Stilbenes and 2-Arylbenzo[b]furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiinflammatory activity of some 2,3-dihydrobenzofuran-5-acetic acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 9-Hydroxyeriobofuran: A Guide for Laboratory Professionals
When handling any chemical of unknown toxicity, it is imperative to use personal protective equipment (PPE), including a lab coat, nitrile gloves, and protective eyewear.[1] All handling should be performed in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[2]
Key Disposal Considerations
Given the lack of specific data for 9-Hydroxyeriobofuran, a conservative approach to its disposal is necessary. The following table summarizes general characteristics and recommended handling procedures based on common laboratory chemicals.
| Parameter | Guideline | Source |
| Physical State | Solid | Assumed based on similar compounds |
| Assumed Hazards | Potential for skin and eye irritation, possible toxicity if ingested or inhaled. May be harmful to aquatic life. | General principles for research chemicals |
| Personal Protective Equipment (PPE) | Safety goggles, gloves, lab coat.[2] | Standard laboratory practice |
| Handling | Avoid generating dust.[2] Do not get in eyes, on skin, or on clothing.[2] Avoid ingestion and inhalation.[2] | General chemical handling procedures |
| Incompatible Materials | Acids, bases, amines, reducing agents (general incompatibilities to consider).[2] | Common chemical incompatibilities |
| Disposal Method | Dispose of as hazardous chemical waste through an approved waste disposal plant.[3] Do not dispose of down the drain.[1][4] | Standard hazardous waste procedure |
Step-by-Step Disposal Protocol
The following protocol provides a generalized procedure for the disposal of this compound. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.[5]
-
Waste Identification and Characterization:
-
Treat this compound as a hazardous waste.
-
Do not mix it with other waste streams unless explicitly approved by your EHS department.[4]
-
-
Containerization:
-
Use a chemically compatible and properly sealed waste container.[4] The container should be in good condition and not leaking.
-
If the original container is used, ensure the label is intact and legible.
-
-
Labeling:
-
Storage:
-
Request for Disposal:
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
In the absence of specific data, a cautious and compliant approach to the disposal of this compound is paramount. By adhering to these general guidelines and working closely with your institution's safety professionals, you can ensure the safe and responsible management of this research chemical.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
